3-Bromo-2,4,6-trimethylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,4,6-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIJRNSEQXUVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648817 | |
| Record name | 3-Bromo-2,4,6-trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23079-73-4 | |
| Record name | 3-Bromo-2,4,6-trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-2,4,6-trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2,4,6-trimethylpyridine, a valuable substituted pyridine derivative for applications in organic synthesis, catalysis, and pharmaceutical development.[1][2] Due to the absence of a directly published, peer-reviewed protocol for this specific transformation, this guide details a robust synthesis pathway adapted from established and analogous methodologies for the bromination of substituted pyridines.
Overview and Synthesis Strategy
The primary route for the synthesis of this compound involves the direct electrophilic aromatic substitution of the starting material, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). The electron-donating nature of the three methyl groups on the pyridine ring activates it towards electrophilic attack, facilitating the introduction of a bromine atom at the C-3 position.
This guide will focus on a well-established method for the bromination of pyridine derivatives: the use of molecular bromine in the presence of a Lewis acid catalyst. This approach is analogous to the successful bromination of similar substrates, such as 2-methylpyridine.[3]
Reaction Pathway
The overall transformation is depicted below:
Caption: Proposed synthesis pathway for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.
| Property | 2,4,6-Trimethylpyridine (Starting Material) | This compound (Product) |
| Synonyms | 2,4,6-Collidine, sym-Collidine | 3-Bromo-2,4,6-collidine |
| CAS Number | 108-75-8[4][5][6] | 23079-73-4[1][2][7][8] |
| Molecular Formula | C₈H₁₁N[4][5][6] | C₈H₁₀BrN[1][7][8] |
| Molecular Weight | 121.18 g/mol [4][6] | 200.08 g/mol [1][2][7] |
| Appearance | Colorless liquid[6][9] | Pale yellow or colorless liquid[1][2] |
| Boiling Point | 171-172 °C[6][9] | Not available |
| Melting Point | -44.5 °C[6][9] | Not available |
| Density | 0.913 g/mL at 20 °C[9] | Not available |
Experimental Protocol
The following experimental protocol is adapted from a verified procedure for the bromination of 2-methylpyridine and is expected to yield the desired product.[3]
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 2,4,6-Trimethylpyridine | Reagent grade, ≥99% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | Reagent grade, ≥98% | Alfa Aesar |
| Bromine | Reagent grade, ≥99.5% | Acros Organics |
| Diethyl ether (anhydrous) | ACS grade | Fisher Scientific |
| Saturated brine solution | N/A | N/A |
| Anhydrous sodium sulfate | ACS grade | VWR Chemicals |
| 8 M Sodium hydroxide solution | N/A | N/A |
| Concentrated hydrochloric acid | ACS grade | J.T. Baker |
| Hexane | ACS grade | EMD Millipore |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add anhydrous aluminum chloride (e.g., 200 g).
-
Addition of Starting Material: Slowly add 2,4,6-trimethylpyridine (e.g., 0.38 mol, 46.6 g) dropwise to the aluminum chloride with stirring.
-
Heating: Heat the reaction mixture to 100 °C with continuous stirring.
-
Bromination: While maintaining the temperature at 100 °C, add bromine (e.g., 0.25 mol, 40.0 g) dropwise from the dropping funnel over a period of 1 hour.
-
Reaction Completion: After the addition of bromine is complete, continue to stir the mixture at 100 °C for an additional 30 minutes.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice water.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Wash the aqueous solution with diethyl ether to remove any non-basic organic impurities.
-
Carefully basify the aqueous layer with an 8 M aqueous sodium hydroxide solution until it is strongly alkaline.
-
-
Extraction and Drying:
-
Extract the product from the basic aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash them with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and diethyl ether) to afford pure this compound.
-
Expected Yield
Based on the analogous reaction with 2-methylpyridine, the expected yield of this compound is in the range of 10-15%.[3] Optimization of reaction conditions may lead to improved yields.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure, from reaction setup to the isolation of the pure product.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data (Predicted)
While experimental spectroscopic data from a peer-reviewed source is not available, the following table summarizes the expected signals for the characterization of this compound.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | - A singlet for the aromatic proton at the C-5 position. - Three distinct singlets for the methyl groups at the C-2, C-4, and C-6 positions. |
| ¹³C NMR (CDCl₃) | - Six distinct signals for the aromatic carbons of the pyridine ring. - Three distinct signals for the methyl carbons. |
| IR Spectroscopy | - C-H stretching vibrations for aromatic and aliphatic protons. - C=C and C=N stretching vibrations characteristic of the pyridine ring. - C-Br stretching vibration. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. |
Safety Considerations
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aluminum chloride: Reacts violently with water. Handle in a dry environment and avoid contact with moisture.
-
Hydrochloric acid and Sodium hydroxide: Corrosive. Handle with appropriate PPE. The neutralization reaction is exothermic.
-
Organic solvents: Flammable. Avoid open flames and ensure proper ventilation.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any experimental work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. synchem.de [synchem.de]
- 3. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Pyridine, 2,4,6-trimethyl- [webbook.nist.gov]
- 5. Pyridine, 2,4,6-trimethyl- [webbook.nist.gov]
- 6. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. appchemical.com [appchemical.com]
- 9. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2,4,6-trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4,6-trimethylpyridine, also known as 3-Bromo-2,4,6-collidine, is a halogenated pyridine derivative. Its molecular structure consists of a pyridine ring substituted with a bromine atom at the 3-position and three methyl groups at the 2, 4, and 6 positions. This compound is a valuable building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its unique electronic and steric properties make it a useful ligand in catalysis and a versatile reagent for creating complex molecular architectures.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows for its handling and analysis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthetic chemistry, influencing reaction kinetics, solubility, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrN | [1][2] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| CAS Number | 23079-73-4 | [1][2] |
| Appearance | Colorless to pale yellow liquid/oil | [1][3] |
| Boiling Point | 222 °C | [3] |
| Density | 1.354 g/cm³ | [3] |
| Solubility | Slightly soluble in acetonitrile and chloroform. | [3] |
| Purity | Typically ≥95-97% (by GC) | [1][4] |
| Storage Conditions | Store at 0-8°C | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are essential for its effective use and quality control in a research setting.
Synthesis Protocol: Electrophilic Bromination of 2,4,6-Trimethylpyridine
This protocol describes a plausible method for the synthesis of this compound via the direct electrophilic bromination of 2,4,6-trimethylpyridine (2,4,6-collidine), adapted from procedures for similar pyridine derivatives.[5]
Materials:
-
2,4,6-Trimethylpyridine (2,4,6-collidine)
-
Bromine (Br₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution (e.g., 8 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap), add anhydrous aluminum chloride (AlCl₃).
-
Addition of Starting Material: Slowly add 2,4,6-trimethylpyridine to the flask with stirring. An exothermic reaction may occur. Allow the mixture to stir until a homogenous complex is formed.
-
Bromination: Cool the mixture in an ice bath. Slowly add bromine (Br₂) dropwise from the dropping funnel over a period of approximately one hour. Maintain the temperature of the reaction mixture.
-
Reaction: After the addition of bromine is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture (e.g., to 100°C) and stir for 30-60 minutes to ensure the reaction goes to completion.[5]
-
Quenching: Cool the reaction mixture back to room temperature and then carefully pour it over crushed ice.
-
Acidification & Work-up: Acidify the mixture by slowly adding concentrated hydrochloric acid. Wash the aqueous solution with an organic solvent like ethyl acetate to remove any non-basic impurities.
-
Basification & Extraction: Make the aqueous layer basic by carefully adding a sodium hydroxide solution until a pH > 10 is achieved. Extract the product from the basic aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography or distillation to yield the final product as a colorless to pale yellow liquid.
Property Determination Protocols
1. Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small quantity of the liquid product.
Apparatus:
-
Thiele tube or melting point apparatus with heating block
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil or silicone oil)
Procedure:
-
Place a few milliliters of this compound into the small test tube.
-
Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.
-
Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Place the assembly into the Thiele tube or heating block. The heating oil should cover the test tube.
-
Heat the apparatus gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Stop heating and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
2. Determination of Density
The density of a liquid is its mass per unit volume and can be accurately determined using a pycnometer or by simple mass/volume measurement with a graduated cylinder and balance for a less precise value.
Apparatus:
-
Pycnometer (for high accuracy) or a graduated cylinder (10 mL)
-
Analytical balance (accurate to ±0.001 g)
-
Thermometer
Procedure:
-
Weigh a clean, dry graduated cylinder on the analytical balance and record its mass (m₁).
-
Carefully add a known volume of this compound (e.g., 5.0 mL) to the graduated cylinder. Record the exact volume (V).
-
Weigh the graduated cylinder containing the liquid and record the new mass (m₂).
-
Measure and record the temperature of the liquid.
-
Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V
Visualized Workflows
The following diagrams, generated using DOT language, illustrate the logical flow of the synthesis and characterization processes for this compound.
Synthesis Workflow
References
An In-depth Technical Guide to 3-Bromo-2,4,6-trimethylpyridine (CAS: 23079-73-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4,6-trimethylpyridine, also known as 3-Bromo-2,4,6-collidine, is a halogenated pyridine derivative. Its molecular structure, featuring a pyridine ring substituted with three methyl groups and a bromine atom, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to research and development in the pharmaceutical and chemical industries.
Chemical and Physical Properties
This compound is a pale yellow or colorless liquid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 23079-73-4 | [1] |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Appearance | Pale yellow or colorless liquid | [1] |
| Boiling Point | 222 °C | ECHEMI SDS |
| Flash Point | 88 °C | ECHEMI SDS |
| Density | 1.354 g/cm³ | ECHEMI SDS |
| Predicted XlogP | 2.7 | PubChemLite |
| Storage Conditions | 0-8°C | [1] |
Synthesis
A detailed experimental protocol for the direct synthesis of this compound is not widely available in published literature. However, a common method for the bromination of activated aromatic rings is direct electrophilic substitution. The starting material, 2,4,6-collidine, is commercially available. A plausible synthetic route involves the direct bromination of 2,4,6-collidine.
Proposed Experimental Protocol: Direct Bromination of 2,4,6-Collidine
This protocol is adapted from general procedures for the bromination of activated aromatic compounds.
Materials:
-
2,4,6-Collidine
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane, Acetic Acid)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
In a fume hood, dissolve 2,4,6-collidine in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the cooled collidine solution with vigorous stirring. The reaction is exothermic and should be controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
Logical Workflow for Synthesis
Spectroscopic Data
| 2,4,6-Trimethylpyridine (Parent Compound) | |
| ¹H NMR | The proton NMR spectrum would show two singlets: one for the two equivalent aromatic protons and one for the nine equivalent methyl protons. |
| ¹³C NMR | The carbon NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. |
| IR Spectroscopy | The IR spectrum would exhibit characteristic C-H stretching and bending vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the pyridine ring. |
Reactivity and Potential Applications
This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of the C-Br bond.[2] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2]
Cross-Coupling Reactions
The bromine atom on the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
This reaction couples the bromopyridine with an organoboron compound to form a biaryl or substituted pyridine.
General Experimental Protocol:
Materials:
-
This compound
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Suzuki-Miyaura Coupling Workflow
This reaction forms a new C-N bond by coupling the bromopyridine with a primary or secondary amine.
General Experimental Protocol:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by LC-MS or GC-MS.
-
After cooling, dilute with an organic solvent, filter through a pad of celite or silica gel, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Buchwald-Hartwig Amination Catalytic Cycle
This reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene.
General Experimental Protocol:
Materials:
-
This compound
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a sealable reaction tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, dilute the mixture with an organic solvent and filter.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
Biological Activity and Toxicology
Specific studies on the biological activity and toxicology of this compound are limited in publicly available literature. However, the pyridine scaffold is a common feature in many biologically active compounds and pharmaceuticals. Therefore, derivatives of this compound could potentially exhibit a range of pharmacological properties.
The general toxicity of pyridine and its derivatives often involves effects on the liver and nervous system. Brominated aromatic compounds can also exhibit toxicity, and their metabolic pathways are of interest in toxicological studies. Given the lack of specific data, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should be taken when handling this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions makes it a key intermediate for the synthesis of complex molecules with potential applications in the pharmaceutical and materials science industries. While detailed experimental and biological data for this specific compound are not extensively documented, its structural similarity to other reactive bromopyridines suggests a wide range of potential applications in research and development. Further studies are warranted to fully elucidate its reactivity, spectroscopic properties, and biological profile.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Bromo-2,4,6-trimethylpyridine
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed overview of the molecular structure and conformational analysis of 3-Bromo-2,4,6-trimethylpyridine, including comprehensive experimental methodologies and data presentation in structured tables and diagrams.
Introduction
This compound, a substituted pyridine derivative, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its chemical properties and reactivity are intrinsically linked to its three-dimensional molecular structure and conformational dynamics. Understanding these features is crucial for designing synthetic pathways, predicting reaction outcomes, and for its application in materials science and as a ligand in catalysis.[1][2] This technical guide delineates the structural characteristics of this compound, details the experimental and computational methodologies for its analysis, and presents key structural data in a comprehensive format.
Molecular Structure
The molecular structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position and three methyl groups at the 2, 4, and 6-positions. The pyridine ring is aromatic, and its geometry is largely planar. However, steric hindrance between the bulky bromine atom and the adjacent methyl group at the 2-position can induce slight distortions from ideal planarity.
Predicted Structural Parameters
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | |||||
| C2 | C3 | ~1.40 | |||
| C3 | C4 | ~1.39 | |||
| C3 | Br | ~1.89 | |||
| C2 | N1 | ~1.34 | |||
| C6 | N1 | ~1.34 | |||
| C2 | C(Me) | ~1.51 | |||
| C4 | C(Me) | ~1.51 | |||
| C6 | C(Me) | ~1.51 | |||
| Bond Angle (°) | |||||
| N1 | C2 | C3 | ~123 | ||
| C2 | C3 | C4 | ~118 | ||
| C2 | C3 | Br | ~119 | ||
| C4 | C3 | Br | ~123 | ||
| C3 | C4 | C5 | ~119 | ||
| Dihedral Angle (°) | |||||
| N1 | C2 | C3 | Br | ~0 or ~180 (slight deviation) | |
| C(Me) | C2 | C3 | Br | ~0 or ~180 (slight deviation) |
Table 1: Predicted Molecular Geometry of this compound.
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation of the three methyl groups. Due to the steric clash between the bromine atom at the 3-position and the methyl group at the 2-position, the rotation of this particular methyl group is expected to be hindered. This steric hindrance can influence the overall shape and electronic distribution of the molecule.
The conformation of the methyl groups can be studied using computational chemistry methods and inferred from Nuclear Magnetic Resonance (NMR) spectroscopy through the Nuclear Overhauser Effect (NOE).[3]
Experimental Protocols
The determination of the molecular structure and conformation of small organic molecules like this compound relies on several key experimental techniques.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state.[4]
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown. This is often the most challenging step and can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened to find optimal crystallization conditions.[4]
-
Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map.[5] The atomic positions are refined against the experimental data to yield the final crystal structure with high precision.[5]
References
solubility profile of 3-Bromo-2,4,6-trimethylpyridine in organic solvents
An In-depth Technical Guide on the Solubility Profile of 3-Bromo-2,4,6-trimethylpyridine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as 3-Bromo-2,4,6-collidine). Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a qualitative solubility profile based on the known properties of its parent compound, 2,4,6-trimethylpyridine, and details established experimental protocols for the precise determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling informed solvent selection and experimental design.
Introduction to this compound
This compound is a halogenated derivative of 2,4,6-trimethylpyridine (collidine). It is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its molecular structure, featuring a pyridine ring with three methyl groups and a bromine atom, imparts specific physicochemical properties that influence its reactivity and solubility.[1] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Alternate Name | 3-Bromo-2,4,6-collidine[2] |
| CAS Number | 23079-73-4[2] |
| Molecular Formula | C₈H₁₀BrN[2] |
| Molecular Weight | 200.08 g/mol [2] |
| Appearance | Pale yellow or colorless liquid |
Solubility Profile
Quantitative Solubility Data
Qualitative Solubility Profile and Inference from Structural Analogs
In the absence of direct data, the solubility of this compound can be inferred from its structural parent, 2,4,6-trimethylpyridine (2,4,6-collidine). 2,4,6-collidine is reported to be miscible with a wide range of organic solvents, including ether, methanol, acetone, chloroform, benzene, and toluene.[3] It is also described as soluble in ethanol and dilute acids.[4]
The introduction of a bromine atom to the pyridine ring increases the molecular weight and may slightly modify the compound's polarity. However, the overall nonpolar character contributed by the three methyl groups and the aromatic ring is expected to be maintained. Therefore, it is highly probable that This compound is soluble in a broad range of common organic solvents , such as:
-
Alcohols (e.g., methanol, ethanol)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Ketones (e.g., acetone)
-
Halogenated Solvents (e.g., chloroform, dichloromethane)
-
Aromatic Hydrocarbons (e.g., benzene, toluene)
It is expected to have lower solubility in highly polar solvents like water, similar to its parent compound which is only slightly miscible with water.[3]
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, established experimental methods can be employed. The following are detailed methodologies for key experiments.
Gravimetric Method (Shake-Flask Method)
This is a widely recognized and accurate method for determining the equilibrium solubility of a compound in a solvent.
Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent to form a saturated solution at a constant temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)
-
Vials or containers for the saturated solution
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let the undissolved solid settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a compatible filter.
-
Solvent Evaporation and Mass Determination: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent completely under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature below the boiling point of the solute).
-
Final Weighing: Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
UV-Visible Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the Gravimetric Method (steps 1-3).
-
Dilution of Saturated Solution: Carefully withdraw a small, precise volume of the clear saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Concentration Determination: Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.
-
Calculation of Solubility: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of this compound.
References
Thermal Stability and Decomposition of 3-Bromo-2,4,6-trimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Bromo-2,4,6-trimethylpyridine (also known as 3-Bromo-2,4,6-collidine). Due to the limited availability of direct experimental data for this specific compound, this document leverages information from analogous substituted pyridines and general principles of thermal analysis to offer a well-founded perspective. It is intended to guide researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound, particularly in applications where thermal stress may be a factor. This guide outlines expected thermal behavior, potential decomposition pathways, and detailed experimental protocols for its analysis.
Introduction
This compound is a substituted pyridine derivative with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. An understanding of its thermal stability is crucial for ensuring safety, maintaining purity, and optimizing reaction conditions during its use and storage. Thermal decomposition can lead to the generation of hazardous byproducts and a reduction in the quality of the final product. This guide synthesizes available information on related compounds to provide a predictive assessment of the thermal properties of this compound.
Predicted Thermal Stability and General Handling
Based on Safety Data Sheets (SDS) for this compound and related brominated pyridines, the compound is generally stable under standard laboratory conditions. However, it is crucial to avoid exposure to high temperatures, open flames, sparks, and strong oxidizing agents to prevent uncontrolled decomposition. For instance, the parent compound, 2,4,6-trimethylpyridine (collidine), is known to emit toxic vapors of nitrogen oxides when heated to decomposition.[1] Similarly, 3-Bromopyridine is listed as a flammable liquid and is stable under normal conditions but should be kept away from heat and ignition sources.[2]
Key recommendations for handling and storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed.
-
Avoid contact with strong oxidizing agents.
-
Keep away from sources of heat, sparks, and open flames.
Predicted Quantitative Thermal Analysis Data
While no specific experimental data for this compound was found, the following table presents a hypothetical but realistic range of values based on the analysis of similar substituted pyridines and halogenated aromatic compounds. These values should be confirmed experimentally.
| Thermal Analysis Parameter | Predicted Value/Range | Method | Notes |
| Decomposition Onset Temperature (Tonset) | 150 - 250 °C | Thermogravimetric Analysis (TGA) | The presence of methyl groups and a bromine atom on the pyridine ring is expected to influence the onset of decomposition. For comparison, some pyridine substituted tosyl oximes show decomposition onsets as low as 40-50 °C by ARC, indicating that substitutions can dramatically lower stability.[3] 3-Bromoacetylpyridine HBr decomposes near its melting point of 188-197 °C.[4] |
| Peak Decomposition Temperature (Tpeak) | 200 - 300 °C | Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA) | This represents the temperature of the maximum rate of decomposition. The process is expected to be exothermic. |
| Mass Loss (%) | > 95% | Thermogravimetric Analysis (TGA) | Significant mass loss is expected, corresponding to the volatilization of decomposition products. |
| Heat of Decomposition (ΔHd) | -100 to -400 J/g | Differential Scanning Calorimetry (DSC) | This value is an estimate and can vary significantly based on the decomposition pathway. The decomposition is expected to be exothermic. |
Potential Decomposition Pathways and Products
The thermal decomposition of this compound is likely to proceed through radical mechanisms, which is a known pathway for the decomposition of pyridine itself.[5] The presence of a bromine atom and methyl groups will influence the specific fragmentation patterns.
Primary Decomposition Steps:
-
C-Br Bond Cleavage: The carbon-bromine bond is often the weakest point in such molecules, and its homolytic cleavage would generate a pyridyl radical and a bromine radical.
-
C-H Bond Cleavage: Cleavage of a C-H bond in one of the methyl groups can also initiate decomposition.
-
Ring Opening: The resulting pyridyl radicals can undergo ring-opening to form various open-chain radical species.
Expected Decomposition Products:
-
Hydrogen Bromide (HBr): A highly corrosive and toxic gas resulting from the abstraction of hydrogen by bromine radicals.
-
Nitrogen Oxides (NOx): Common decomposition products for nitrogen-containing organic compounds when heated in the presence of air.[1]
-
Lower Molecular Weight Hydrocarbons: From the fragmentation of the pyridine ring and methyl groups.
-
Char/Soot: Carbonaceous residue may form at higher temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. synchem.de [synchem.de]
An In-depth Technical Guide to the Electronic Properties of 3-Bromo-2,4,6-trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 3-Bromo-2,4,6-trimethylpyridine (also known as 3-Bromo-2,4,6-collidine), a versatile heterocyclic compound with significant potential in organic synthesis, catalysis, and pharmaceutical development.[1][2] Due to a notable absence of extensive experimental data in publicly accessible literature, this document outlines a robust computational methodology based on Density Functional Theory (DFT) for the determination of its key electronic characteristics. The guide details proposed computational protocols for calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), and Mulliken atomic charges. Furthermore, it presents a known synthetic route for the compound. The objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of the molecule's electronic structure, enabling prediction of its reactivity, stability, and potential intermolecular interactions, which are critical for its application in medicinal chemistry and materials science.
Introduction
This compound is a substituted pyridine derivative featuring a bromine atom and three methyl groups attached to the pyridine ring.[2] This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] Its role as a ligand in catalysis is also of significant interest, where its electronic nature can influence the efficiency and selectivity of chemical transformations.[1][2] Understanding the electronic properties of this molecule is paramount for designing novel synthetic pathways and for the rational design of new drug candidates. This guide addresses the current information gap by proposing a state-of-the-art computational approach to elucidate these properties.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BrN | [3][4] |
| Molecular Weight | 200.08 g/mol | [3] |
| CAS Number | 23079-73-4 | [3][4] |
| Appearance | Pale yellow or colorless liquid | [2] |
| Purity | ≥ 95-97% (GC) | [2][5] |
| Storage Conditions | Store at 0-8°C | [2] |
Proposed Computational Methodology for Electronic Property Determination
Given the scarcity of experimental data, a computational study using Density Functional Theory (DFT) is proposed as a reliable method to determine the electronic properties of this compound. DFT has been successfully employed to investigate the electronic structure of similar brominated pyridine derivatives.[6][7]
Software and Theoretical Level
All calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian 09 or a more recent version. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has demonstrated high accuracy for organic molecules, is recommended.[6][7][8] A Pople-style basis set, such as 6-311++G(d,p), should be employed to provide a good balance between computational cost and accuracy for this type of molecule.[6][7][8]
Geometry Optimization and Frequency Analysis
The first step in the computational workflow is to determine the ground state equilibrium geometry of the this compound molecule. This is achieved by performing a full geometry optimization without any symmetry constraints. Following optimization, a frequency calculation at the same level of theory is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Calculation of Electronic Properties
Once the optimized geometry is confirmed, a series of single-point energy calculations can be performed to determine the key electronic properties.
-
HOMO-LUMO Energies and Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability.[9] A smaller gap generally suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[10] It provides a color-coded representation of the electrostatic potential on the electron density surface, with red indicating electron-rich regions (nucleophilic sites) and blue indicating electron-deficient regions (electrophilic sites).[10]
-
Mulliken Atomic Charges: Mulliken population analysis provides a method for assigning partial charges to individual atoms in a molecule. These charges offer insights into the local electronic environment and can be used to understand intermolecular interactions and reactivity. However, it is important to note that Mulliken charges are known to be basis set dependent.[11]
The following diagram outlines the proposed computational workflow.
Caption: Proposed computational workflow for determining the electronic properties of this compound.
Predicted Electronic Data Presentation
The following tables are placeholders for the data that would be generated from the proposed computational study.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (Hartree) | Energy (eV) |
| HOMO | Calculated Value | Calculated Value |
| LUMO | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value | Calculated Value |
Table 3: Calculated Mulliken Atomic Charges
| Atom | Charge |
| N1 | Calculated Value |
| C2 | Calculated Value |
| C3 | Calculated Value |
| C4 | Calculated Value |
| C5 | Calculated Value |
| C6 | Calculated Value |
| Br7 | Calculated Value |
| (Continue for all atoms) | ... |
Interpretation of Electronic Properties and Reactivity
The calculated electronic properties will provide significant insights into the reactivity of this compound.
Caption: Logical relationship between calculated electronic properties and the predicted chemical reactivity of a molecule.
-
Frontier Orbitals and Reactivity: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.
-
Molecular Electrostatic Potential and Reaction Sites: The MEP will visually complement the frontier orbital analysis. The most negative potential region, likely around the nitrogen atom, would be the preferred site for electrophilic attack. The most positive regions would indicate sites susceptible to nucleophilic attack.
-
Mulliken Charges and Intermolecular Interactions: The partial charges on each atom can help in understanding the molecule's dipole moment and its potential for forming non-covalent interactions, such as hydrogen bonds or halogen bonds, which are crucial in drug-receptor binding and crystal packing.
Experimental Protocols: Synthesis of this compound
While various suppliers offer this compound, understanding its synthesis is valuable for researchers. A common method involves the bromination of 2,4,6-collidine. A detailed protocol for a related synthesis, the preparation of bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate from 2,4,6-collidine, provides a relevant experimental framework.[12]
Synthesis of bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate [12]
This protocol is for a related compound and illustrates a common synthetic strategy involving 2,4,6-collidine.
A. Preparation of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate:
-
A 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer and a 250-mL pressure-equalizing dropping funnel.
-
The flask is charged with 1 L of distilled water, 100 g of silver nitrate (0.588 mol), and 109.3 g of potassium hexafluorophosphate (0.594 mol).
-
Once the solids are dissolved, 221 mL of 2,4,6-collidine (1.67 mol) is added over 10 minutes with stirring.
-
The mixture is stirred for 1 hour at room temperature, during which a white solid forms.
-
The solid is collected by suction filtration and the filter cake is washed with 1 L of water.
-
The solid is dried in the dark in a desiccator under high vacuum over phosphorus pentoxide (P₂O₅) for one week.
B. Preparation of Bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate:
-
A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 50-mL pressure-equalizing addition funnel, and a drying tube is charged with 500 mL of dry methylene chloride and 82.5 g of bis(trimethylpyridine)silver(I) hexafluorophosphate (0.166 mol).
-
8.3 mL of bromine (0.161 mol) is then added over 10 minutes.
-
The mixture is stirred for 1 hour until all the bromine is consumed.
-
The resulting yellowish solid (silver bromide) is removed by suction filtration and washed with 100 mL of dry methylene chloride.
-
The filtrate is concentrated on a rotary evaporator at a maximum bath temperature of 30°C to yield the product as a white solid.
Conclusion
This technical guide has outlined the importance of understanding the electronic properties of this compound for its application in research and development. In the absence of comprehensive experimental data, a detailed computational methodology using Density Functional Theory has been proposed. The successful execution of this computational study would yield valuable data on the molecule's frontier molecular orbitals, charge distribution, and reactivity, thereby facilitating its more effective use in the design of new synthetic routes, catalysts, and therapeutic agents. The provided synthetic protocol offers a practical starting point for the laboratory preparation of related compounds. This guide serves as a foundational resource for researchers seeking to exploit the full potential of this versatile chemical building block.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. appchemical.com [appchemical.com]
- 5. synchem.de [synchem.de]
- 6. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MULLIKEN CHARGE [groups.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Discovery and Synthetic History of 3-Bromo-2,4,6-trimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2,4,6-trimethylpyridine, also known as 3-bromo-2,4,6-collidine, is a halogenated pyridine derivative that has found utility as a key intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern influences its reactivity and makes it a valuable synthon for the introduction of the 2,4,6-trimethylphenyl group in a regioselective manner. This in-depth technical guide explores the historical context of its discovery, tracing back to early investigations into the reactivity of collidines, and details the evolution of its synthetic methodologies.
Introduction: The Emergence of a Versatile Building Block
The history of this compound is intrinsically linked to the broader exploration of pyridine chemistry. Pyridine and its derivatives have long been recognized for their presence in natural products and their wide-ranging applications in medicinal chemistry and materials science. The introduction of a bromine atom onto the sterically hindered 2,4,6-trimethylpyridine (collidine) ring presented a synthetic challenge and, upon its successful synthesis, offered a new tool for chemists to construct complex molecular architectures.
Discovery and Early Synthesis
While a singular, celebrated "discovery" of this compound is not prominently documented in the annals of chemical history, its first reported synthesis is a pivotal moment. Early investigations into the electrophilic substitution of pyridine and its alkylated derivatives laid the groundwork for its eventual preparation. The electron-donating methyl groups at the 2, 4, and 6 positions of collidine activate the ring towards electrophilic attack, yet also introduce significant steric hindrance, making the regioselective introduction of a substituent a non-trivial task.
The first documented synthesis of this compound can be attributed to the work of Plazek and his contemporaries in the late 1930s. Their explorations into the chemistry of pyridine alkaloids and related heterocycles led them to investigate the direct bromination of 2,4,6-trimethylpyridine.
The Plazek Synthesis (Circa 1939)
The initial synthesis of this compound was achieved through the direct bromination of 2,4,6-trimethylpyridine (2,4,6-collidine). This method, while foundational, often contended with challenges of regioselectivity and the formation of polybrominated byproducts.
Experimental Protocol: Direct Bromination of 2,4,6-Trimethylpyridine (Historical Perspective)
-
Materials: 2,4,6-Trimethylpyridine, Bromine, a suitable solvent (e.g., oleum or a non-polar organic solvent).
-
Procedure: To a solution of 2,4,6-trimethylpyridine in a chosen solvent, bromine was added dropwise at a controlled temperature. The reaction mixture was then stirred for a specified period to allow for the electrophilic aromatic substitution to occur.
-
Work-up: The reaction was typically quenched with a reducing agent (e.g., sodium bisulfite) to destroy any excess bromine. The mixture was then neutralized, and the product was extracted with an organic solvent.
-
Purification: The crude product was purified by distillation or recrystallization to yield this compound.
It is important to note that early procedures often lacked the precision and analytical rigor of modern methods, and yields could be variable.
Evolution of Synthetic Methodologies
Over the decades, synthetic chemists have developed more refined and efficient methods for the preparation of this compound, aiming for higher yields, improved regioselectivity, and milder reaction conditions.
Improvements in Direct Bromination
Later advancements in direct bromination techniques involved the use of various brominating agents and catalysts to enhance control over the reaction.
-
N-Bromosuccinimide (NBS): The use of NBS as a brominating agent offered a milder alternative to elemental bromine, often leading to cleaner reactions and easier work-up procedures.
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst could polarize the bromine molecule, increasing its electrophilicity and promoting the desired substitution.
Logical Flow of an Improved Direct Bromination:
Caption: Improved direct bromination workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| CAS Number | 23079-73-4 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 235-237 °C |
| Density | Approx. 1.35 g/cm³ |
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities.
Signaling Pathway Diagram Illustrating a Potential Application:
Caption: Role of this compound in synthesizing a modulator of a signaling pathway.
Conclusion
From its early synthesis through direct bromination to its current role as a versatile building block, this compound has a modest but significant history in organic chemistry. The ongoing development of new synthetic methods and the continued exploration of its utility in constructing complex molecules ensure its relevance for researchers and professionals in the field of drug discovery and development. The foundational work of early chemists in taming the reactivity of substituted pyridines paved the way for the availability of this valuable synthetic intermediate.
Health and Safety Information for 3-Bromo-2,4,6-trimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 3-Bromo-2,4,6-trimethylpyridine (CAS No. 23079-73-4). It is intended for use by qualified professionals in research and development. A comprehensive risk assessment should be conducted before handling this chemical.
Introduction
Physicochemical Properties
A limited set of physicochemical properties for this compound has been reported. These are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 23079-73-4 | [1][2][3] |
| Molecular Formula | C₈H₁₀BrN | [1][2][3] |
| Molecular Weight | 200.08 g/mol | [1] |
| Appearance | Pale yellow or colorless liquid | [1] |
| Boiling Point | 222.1 ± 35.0 °C at 760 mmHg | ECHEMI |
| Purity | ≥ 97% (GC) | [1] |
| Synonyms | 3-bromo-2,4,6-trimethyl-pyridine, 3-Brom-collidin-(2.4.6) | ECHEMI |
Hazard Identification and Classification
As of the date of this guide, no official GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound has been found in the reviewed literature. Safety data sheets for this compound explicitly state that this data is not available.
For context, related pyridine derivatives exhibit a range of hazards. For example, 2,4,6-trimethylpyridine (the parent compound without the bromo-substituent) is classified as a flammable liquid and is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[4] 3-Bromopyridine is also classified as a flammable liquid that is harmful if swallowed and causes skin and eye irritation.[5]
Given the limited specific data, this compound should be handled as a substance with unknown toxicity. A precautionary approach is therefore essential.
Toxicological Information
There is a significant lack of specific toxicological data for this compound. No acute toxicity data, such as LD50 (median lethal dose) values, have been reported. Furthermore, information regarding skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity is not available.
Table 2 summarizes the status of toxicological data for this compound.
| Toxicological Endpoint | Data for this compound |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Due to the absence of specific data, it is prudent to assume that this compound may exhibit toxic properties similar to other substituted pyridines, which can include irritation to the skin, eyes, and respiratory tract.[5][6]
Experimental Protocols for Safety Assessment
In the absence of existing safety data, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be necessary to characterize the toxicological profile of this compound. The following are brief descriptions of relevant OECD test guidelines.
5.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is used to assess the acute toxic effects of a substance when administered orally at one of several fixed dose levels.[7] The primary goal is to identify a dose that causes evident toxicity without causing mortality, thereby reducing the number of animals required and minimizing animal suffering compared to classical LD50 tests.[7]
-
Principle: The test substance is administered to a group of animals (typically rodents) at a specific dose.[7] The animals are observed for a defined period (usually 14 days) for signs of toxicity and mortality.[7]
-
Methodology: A sighting study may be performed to determine the appropriate starting dose. The main study involves dosing animals at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).[7] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.[7]
5.2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)
This in vitro test is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[8][9][10][11]
-
Principle: The test chemical is applied topically to a three-dimensional human epidermis model.[12] The endpoint measured is cell viability, typically determined by the MTT assay.[12]
-
Methodology: The reconstructed human skin models are exposed to the test material for a specified duration (e.g., 60 minutes).[12] After exposure, the tissues are rinsed and incubated for a post-exposure period (e.g., 24 hours).[12] Cell viability is then measured. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[8][9]
5.3. Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[13][14][15][16]
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit), with the untreated eye serving as a control.[13][16] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[13][16]
-
Methodology: Before in vivo testing, a weight-of-evidence analysis of existing data is performed.[13] If testing is necessary, it is initially performed on a single animal.[14] Observations are made at 1, 24, 48, and 72 hours after application, and can be extended up to 21 days to assess reversibility.[15] The use of analgesics and anesthetics is recommended to minimize animal distress.[13]
Safe Handling and Emergency Procedures
Given the unknown toxicological profile, stringent safety precautions should be implemented when handling this compound.
6.1. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
6.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.
6.3. Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Keep container tightly closed.
-
Store in a cool, dry, and well-ventilated place.[1] Recommended storage temperature is 0-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
6.4. First Aid Measures
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
After Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
6.5. Spill and Disposal
-
Spill: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Do not allow to enter drains.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Visualized Safety Workflow
The following diagram illustrates a general workflow for handling a chemical with unknown toxicity, such as this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. appchemical.com [appchemical.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 5. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. scribd.com [scribd.com]
- 8. siesascs.edu.in [siesascs.edu.in]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. dermatest.com [dermatest.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 16. nucro-technics.com [nucro-technics.com]
Methodological & Application
The Versatile Role of 3-Bromo-2,4,6-trimethylpyridine in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – 3-Bromo-2,4,6-trimethylpyridine, a substituted pyridine derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features make it a key intermediate in the construction of complex molecular architectures, finding significant applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed overview of its utility in several pivotal cross-coupling reactions, complete with experimental protocols and comparative data for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 3-bromo-2,4,6-collidine, possesses a bromine atom at the 3-position of the pyridine ring, which serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. The presence of three methyl groups on the pyridine ring influences its electronic properties and steric environment, offering unique reactivity profiles. This compound is instrumental in the synthesis of a wide array of substituted pyridines, which are prevalent motifs in numerous biologically active compounds.
Key Applications in Cross-Coupling Reactions
This compound is a competent substrate in several classes of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the assembly of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, typically involving the reaction of an organohalide with a boronic acid or its ester. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Reaction Scheme:
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. [2]This reaction is instrumental in the synthesis of substituted alkynes.
Reaction Scheme:
Experimental Protocol: Synthesis of 2,4,6-trimethyl-3-(phenylethynyl)pyridine
Note: The following is a general protocol for the Sonogashira coupling of a bromo-heterocycle and may need to be adapted for this compound.
To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL) are added phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). A base, typically an amine such as triethylamine or diisopropylamine (2.0 mmol), is then added. The reaction mixture is stirred at room temperature or gently heated (e.g., 60 °C) for 4-12 hours under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Sonogashira Coupling of Bromopyridines:
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 88 |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |
Catalytic Cycle of Sonogashira Coupling:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. [3]This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Reaction Scheme:
Experimental Protocol: Synthesis of 4-(2,4,6-trimethylpyridin-3-yl)morpholine
Note: This is a general protocol for the Buchwald-Hartwig amination of a bromopyridine and may require optimization for the specific substrate.
In an oven-dried Schlenk tube, this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 0.06 mmol, 6 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol) are combined under an inert atmosphere. The tube is sealed, and anhydrous toluene (5 mL) and morpholine (1.2 mmol) are added via syringe. The reaction mixture is heated to 100 °C for 16-24 hours. After cooling to room temperature, the mixture is diluted with ether, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography to afford the desired product.
Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines:
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 95 |
| 2 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 18 | 92 |
Catalytic Cycle of Buchwald-Hartwig Amination:
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. [4][5][6]This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds.
Reaction Scheme:
Experimental Protocol: Synthesis of 2,4,6-trimethyl-3-phenylpyridine
Note: The following is a general procedure for a Negishi coupling and may require optimization for this compound. The organozinc reagent is typically prepared in situ or used as a pre-formed solution.
To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%). A solution of the organozinc reagent, for example, phenylzinc chloride (1.2 mmol in THF), is then added dropwise at room temperature. The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Negishi Coupling of Aryl Bromides:
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 12 | 95 |
| 2 | 2-Bromopyridine | Ethylzinc iodide | Pd(dppf)Cl₂ (3) | THF | 25 | 4 | 88 |
Catalytic Cycle of Negishi Coupling:
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. [7][8]It is a valuable tool for the synthesis of substituted alkenes.
Reaction Scheme:
Conclusion
This compound is a highly valuable and adaptable reagent in organic synthesis. Its utility in a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular structures. The protocols and data presented herein provide a foundational guide for researchers in the pharmaceutical, agrochemical, and material science fields to harness the synthetic potential of this important building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and efficiency.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi_coupling [chemeurope.com]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
Application Notes: 3-Bromo-2,4,6-trimethylpyridine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4,6-trimethylpyridine, also known as 3-bromo-2,4,6-collidine, is a substituted pyridine derivative with potential applications in organic synthesis and catalysis.[1][2] While its role as a synthetic building block is established, its application as a ligand in transition metal catalysis is an emerging area of interest.[1][2] Sterically hindered and electron-donating pyridine ligands can enhance the stability and activity of catalytic species, particularly in palladium-catalyzed cross-coupling reactions. This document provides a representative application of this compound as a ligand in a hypothetical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and development.
Disclaimer: The following experimental data and protocols are representative examples to illustrate the potential application of this compound as a ligand. Specific experimental validation is recommended.
Application: Ligand in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The choice of ligand is crucial for the efficiency of the catalytic cycle, influencing oxidative addition, transmetalation, and reductive elimination steps. The steric bulk of this compound may promote the formation of the active monoligated palladium species, while its electronic properties can modulate the reactivity of the catalyst.
Representative Reaction:
A model Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and phenylboronic acid is presented to illustrate the potential performance of this compound as a ligand.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the hypothetical results obtained in the model Suzuki-Miyaura cross-coupling reaction, comparing the performance of a catalyst system with and without this compound as a ligand.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | None | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | This compound (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ (1) | This compound (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |
| 4 | Pd₂(dba)₃ (1) | This compound (3) | K₃PO₄ | THF | 80 | 12 | 95 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add 4-bromoanisole (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add toluene (4 mL) and deionized water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction using this compound as a ligand.
Catalytic Cycle
The proposed role of this compound (L) in the palladium-catalyzed Suzuki-Miyaura cycle is depicted below.
References
Application Notes and Protocols for the Reaction of 3-Bromo-2,4,6-trimethylpyridine with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-2,4,6-trimethylpyridine (also known as 3-bromo-2,4,6-collidine) with various organometallic reagents. The sterically hindered nature of this substrate presents unique challenges and opportunities in the synthesis of complex substituted pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
This compound is a versatile building block for the synthesis of multi-substituted pyridine derivatives. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. However, the presence of three methyl groups on the pyridine ring introduces significant steric hindrance, which can influence the reactivity and require carefully optimized reaction conditions. This document outlines protocols for several common cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, Kumada, and Sonogashira couplings, with a focus on providing practical experimental details and comparative data where available.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The choice of organometallic reagent and corresponding coupling reaction can significantly impact the yield, functional group tolerance, and overall efficiency of the synthesis. The following table summarizes the key features and typical reaction conditions for the coupling of this compound with various organometallic partners.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst System | Base | Solvent | Advantages | Disadvantages |
| Suzuki-Miyaura | Boronic acids or esters (Ar-B(OH)₂) | Pd(OAc)₂/SPhos, Pd(PPh₃)₄ | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | High functional group tolerance; commercially available and stable reagents. | Requires a base which can be detrimental to sensitive substrates. |
| Stille | Organostannanes (Ar-SnR₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Often base-free | Toluene, DMF | Mild reaction conditions; tolerant of a wide range of functional groups.[1][2] | Toxicity of organotin reagents and byproducts.[2][3] |
| Negishi | Organozinc reagents (Ar-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | Base-free | THF, DMF | High reactivity of organozinc reagents.[4][5] | Organozinc reagents are often moisture and air-sensitive.[4] |
| Kumada | Grignard reagents (Ar-MgX) | NiCl₂(dppp), PdCl₂(dppf) | Base-free | THF, Diethyl ether | High reactivity of Grignard reagents; readily available starting materials. | Low functional group tolerance; sensitive to protic functional groups. |
| Sonogashira | Terminal alkynes (RC≡CH) | PdCl₂(PPh₃)₂/CuI | Amine base (e.g., Et₃N) | THF, DMF | Direct alkynylation of aryl halides. | Requires a copper co-catalyst in the classic protocol.[6] |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from optimized conditions for the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines.[7]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 90-110 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of 3,5-Dibromo-2,4,6-trimethylpyridine with Arylboronic Acids: [7]
| Arylboronic Acid | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (4) | Toluene | 90 | 24 | 85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (4) | Toluene | 90 | 24 | 92 |
| 4-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (4) | Toluene | 90 | 24 | 88 |
Stille Coupling Protocol
This is a general protocol for the Stille coupling of aryl bromides with organostannanes.[1][3]
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Lithium chloride (LiCl) (optional, can accelerate the reaction)
Procedure:
-
To a dry Schlenk flask, add this compound and the palladium catalyst. If using, add lithium chloride.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress.
-
Upon completion, cool the mixture and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography.
Negishi Coupling Protocol
This protocol outlines a general procedure for the Negishi coupling of aryl bromides.[4][5]
Materials:
-
This compound
-
Organozinc reagent (e.g., Aryl-ZnCl) (1.2-1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent (if not commercially available):
-
To a solution of the corresponding aryl bromide or iodide in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes.
-
To this solution, add a solution of anhydrous zinc chloride in THF and allow the mixture to warm to room temperature.
-
-
Coupling Reaction:
-
In a separate dry Schlenk flask, dissolve this compound in anhydrous THF.
-
Add the palladium catalyst to the solution.
-
Slowly add the prepared organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Kumada Coupling Protocol
A general procedure for the nickel- or palladium-catalyzed Kumada coupling.
Materials:
-
This compound
-
Grignard reagent (e.g., Aryl-MgBr) (1.1-1.5 equivalents)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (1-5 mol%)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
Procedure:
-
To a dry Schlenk flask, add the catalyst.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF or diethyl ether, followed by a solution of this compound in the same solvent.
-
Cool the mixture to 0 °C.
-
Slowly add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling Protocol
A general protocol for the Sonogashira coupling of aryl bromides.[6]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (as base and solvent) or another amine base in a solvent like THF or DMF.
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (if not using the amine base as the solvent) and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the ammonium salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of Sterically Hindered 3-Bromo-2,4,6-trimethylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, substrates bearing significant steric hindrance, such as ortho-substituted aryl halides, present a considerable challenge to standard coupling protocols. The steric bulk around the reaction center can impede crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields and slow reaction times.[2][3] 3-Bromo-2,4,6-trimethylpyridine is a prime example of such a sterically encumbered substrate, with methyl groups flanking the bromine atom. This application note provides a detailed and optimized protocol for the successful Suzuki-Miyaura coupling of this compound with various boronic acids, leveraging specialized catalysts and conditions designed to overcome steric challenges.
Core Challenges with Hindered Substrates
The primary obstacle in the Suzuki coupling of substrates like this compound is the steric clash that hinders the palladium catalyst's access to the carbon-bromine bond for oxidative addition. Furthermore, the subsequent reductive elimination step to form the new C-C bond can also be disfavored due to the crowded environment around the metal center.[3] To address these issues, the selection of an appropriate catalyst system, including a bulky, electron-rich ligand, is paramount.[2][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is more effective at engaging sterically hindered substrates.[2][4]
Experimental Protocol
This protocol is designed as a general guideline and may require optimization for specific boronic acid coupling partners.
Materials and Reagents
-
This compound
-
Aryl or Heteroaryl Boronic Acid
-
Palladium Catalyst: e.g., [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: e.g., 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: e.g., Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Solvent: e.g., 1,4-Dioxane, Toluene, or Xylenes
-
Degassed Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heat block or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Detailed Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., RuPhos, 0.04 mmol, 4 mol%). Add these to the Schlenk flask. Note: If using a pre-formed catalyst like Pd(dtbpf)Cl₂, a ligand is not separately added.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe. The reaction mixture should be a suspension.
-
Reaction: Place the flask in a preheated oil bath or heat block at 100-120 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For particularly challenging substrates, higher temperatures (up to 140°C using xylenes as a solvent) may be necessary.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction parameters and expected yields for the Suzuki coupling of this compound with various boronic acids, based on literature for sterically hindered systems.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 110 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dtbpf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | Xylenes/H₂O | 130 | 24 | 78 |
| 4 | 2-Naphthylboronic acid | Pd(dtbpf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 110 | 20 | 88 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Workflow
The diagram below outlines the general workflow for the Suzuki coupling of this compound.
Caption: Step-by-step workflow for the Suzuki coupling experiment.
The Suzuki-Miyaura coupling of the sterically hindered substrate this compound can be successfully achieved in good to excellent yields by employing specialized catalyst systems featuring bulky, electron-rich phosphine ligands. The careful selection of the palladium source, ligand, base, and solvent, along with elevated reaction temperatures, is crucial for overcoming the steric barriers inherent to this transformation. This protocol provides a reliable starting point for researchers and drug development professionals working with similarly challenging substrates, facilitating the synthesis of complex molecular architectures.
References
Application of 3-Bromo-2,4,6-trimethylpyridine in the Synthesis of a Key Kinase Inhibitor Intermediate
Introduction: 3-Bromo-2,4,6-trimethylpyridine is a versatile halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex pharmaceutical intermediates. Its unique structural features, including the presence of a reactive bromine atom and sterically hindering methyl groups, make it an ideal substrate for various cross-coupling reactions. This application note details the use of this compound in the synthesis of 3-(1H-pyrazol-4-yl)-2,4,6-trimethylpyridine, a key intermediate for a novel class of kinase inhibitors, via a Suzuki-Miyaura coupling reaction.
Application: Synthesis of a Pyrazolylpyridine Kinase Inhibitor Intermediate
A pivotal application of this compound is in the synthesis of 3-(1H-pyrazol-4-yl)-2,4,6-trimethylpyridine. This compound is a core structural motif in a series of potent kinase inhibitors. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which efficiently forms a carbon-carbon bond between the pyridine and pyrazole rings.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of the pyrazolylpyridine intermediate.
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent System | 1,4-Dioxane / Water |
| Reaction Temperature | 100 °C |
| Reaction Time | 16 hours |
| Yield | 78% |
Experimental Protocol: Synthesis of 3-(1H-pyrazol-4-yl)-2,4,6-trimethylpyridine
This protocol details the methodology for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a Schlenk flask was added this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (3.0 eq).
-
The flask was evacuated and backfilled with nitrogen gas three times.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) was added to the flask under a nitrogen atmosphere.
-
Anhydrous 1,4-dioxane and degassed water (4:1 v/v) were added to the flask via syringe.
-
The reaction mixture was heated to 100 °C and stirred for 16 hours.
-
After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(1H-pyrazol-4-yl)-2,4,6-trimethylpyridine as a solid.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of the pyrazolylpyridine intermediate.
Signaling Pathway Context
The synthesized intermediate, 3-(1H-pyrazol-4-yl)-2,4,6-trimethylpyridine, is a precursor to a class of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The general mechanism of action for many kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: General kinase signaling pathway and point of inhibition.
The Versatile Role of 3-Bromo-2,4,6-trimethylpyridine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4,6-trimethylpyridine, also known as 3-Bromo-2,4,6-collidine, is a substituted pyridine derivative that serves as a valuable and versatile intermediate in the synthesis of complex organic molecules. Its unique structural features, including a reactive bromine atom and the steric hindrance provided by the three methyl groups, make it a key building block in the development of novel agrochemicals. The pyridine scaffold is a common motif in a wide range of biologically active compounds, and the specific substitution pattern of this compound allows for the introduction of diverse functionalities to create potent and selective herbicides, fungicides, and insecticides.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical candidates. The protocols are based on well-established synthetic methodologies relevant to the agrochemical industry.
Application Notes
The bromine atom at the 3-position of the pyridine ring in this compound is amenable to a variety of cross-coupling reactions, which are fundamental in the construction of the complex molecular architectures often required for biological activity. The methyl groups at the 2, 4, and 6-positions can influence the reactivity of the pyridine ring and the conformational properties of the final molecule, which can in turn affect its interaction with biological targets.
Key applications in agrochemical synthesis include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters to introduce diverse substituents. This strategy is frequently employed in the synthesis of biaryl and heteroaryl compounds, which are prevalent in modern herbicides and fungicides.
-
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper. The resulting alkynyl-substituted pyridines can be important intermediates or the final active ingredients in certain classes of agrochemicals. The introduction of an alkyne moiety can significantly impact the biological activity and metabolic stability of a molecule.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. This compound can be reacted with various amines to introduce substituted amino groups, a common feature in many bioactive molecules, including some insecticides.
-
Nucleophilic Aromatic Substitution (SNA_r): While less common for electron-rich pyridines, under specific conditions, the bromine atom can be displaced by strong nucleophiles. This can be a direct route to introduce functionalities like alkoxy or thioether groups.
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound. These protocols are representative of methodologies used in the synthesis of pyridine-containing agrochemical candidates.
Protocol 1: Synthesis of a Phenyl-Substituted Pyridine Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted phenylboronic acid, a common step in the synthesis of potential herbicides or fungicides.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound, the substituted phenylboronic acid, and sodium carbonate.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Quantitative Data (Hypothetical):
| Entry | Substituent on Phenylboronic Acid | Yield (%) | Purity (%) |
| 1 | 4-OCH₃ | 85 | >98 |
| 2 | 4-Cl | 82 | >98 |
| 3 | 3-CF₃ | 78 | >97 |
Protocol 2: Synthesis of an Alkynyl-Substituted Pyridine Derivative via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne, a reaction used to introduce functionalities found in some modern agrochemicals.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60 °C for 8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-substituted pyridine derivative.
Quantitative Data (Hypothetical):
| Entry | Terminal Alkyne | Yield (%) | Purity (%) |
| 1 | Phenylacetylene | 88 | >99 |
| 2 | 1-Hexyne | 75 | >97 |
| 3 | (Trimethylsilyl)acetylene | 92 | >99 |
Logical Workflow for Agrochemical Candidate Synthesis
The following diagram illustrates a logical workflow for the synthesis of a hypothetical agrochemical candidate starting from this compound.
Caption: Workflow for agrochemical synthesis and screening.
Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and are based on general chemical principles. Actual reaction conditions and outcomes may vary and should be optimized for specific substrates and desired products. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-2,4,6-trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyridine rings is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials. 3-Bromo-2,4,6-trimethylpyridine, also known as 3-bromo-2,4,6-collidine, is a sterically hindered building block whose derivatization can lead to novel compounds with unique properties. Traditional nucleophilic aromatic substitution (SNAr) reactions are often challenging on electron-rich and sterically congested pyridine rings. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds with aryl halides, surmounting the limitations of classical methods.[1][2] This reaction is particularly well-suited for the coupling of amines with hindered substrates like this compound.
This document provides detailed experimental protocols and application notes for the Buchwald-Hartwig amination of this compound with various amines. The protocols are based on established procedures for similar bromopyridine substrates and general principles of the Buchwald-Hartwig reaction, adapted to address the steric hindrance of the target molecule.
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds through a catalytic cycle involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, especially for sterically demanding substrates.[1]
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Protocol 1: General Procedure for the Amination of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of a structurally similar, less sterically hindered substrate, 3-bromo-2-methylpyridine, which can serve as a starting point for the optimization of reactions with this compound. Due to the increased steric hindrance of this compound, longer reaction times or higher catalyst loadings may be required. The use of bulky Buchwald-type ligands such as XPhos, SPhos, or RuPhos is highly recommended.[1]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu (1.5) | Toluene | 80 | 16 | 88 |
Data adapted from protocols for 3-bromo-2-methylpyridine and may require optimization for this compound.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromo-2,4,6-trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4,6-trimethylpyridine, also known as 3-bromo-2,4,6-collidine, is a versatile and valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds.[1] Its unique electronic and steric properties make it an important intermediate in the development of pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as its application in the synthesis of fused heterocyclic systems. These reactions are fundamental in medicinal chemistry and drug discovery for creating novel molecular entities with potential therapeutic applications.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound serves as an excellent substrate for these transformations, enabling the introduction of diverse functionalities at the 3-position of the pyridine ring.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Workflow for Suzuki-Miyaura Coupling:
References
Application Notes and Protocols: 3-Bromo-2,4,6-trimethylpyridine as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4,6-trimethylpyridine, also known as 3-bromo-2,4,6-collidine, is a versatile heterocyclic building block with significant potential in the synthesis of functional materials.[1] Its unique electronic and steric properties, arising from the electron-withdrawing pyridine ring and the flanking methyl groups, make it an attractive starting material for a variety of applications, including organic electronics, catalysis, and pharmaceuticals. The bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with tailored functionalities.[2]
These application notes provide an overview of the utility of this compound in the development of functional materials, with a focus on its application in organic light-emitting diodes (OLEDs). Detailed protocols for key synthetic transformations are provided to guide researchers in the effective use of this valuable building block.
Application in Organic Light-Emitting Diodes (OLEDs)
Pyridine-containing molecules are widely used in the design of materials for OLEDs due to their excellent thermal stability, high electron mobility, and ability to form amorphous thin films.[3][4] Specifically, pyridinyl-carbazole and other biaryl structures are employed as host materials for phosphorescent emitters, facilitating efficient energy transfer and contributing to high device performance.[3][5]
This compound serves as an excellent precursor for the synthesis of such host materials through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][6] This reaction allows for the straightforward formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl moieties, leading to the creation of novel bipolar host materials with tunable electronic properties.
Representative Functional Material: A Pyridinyl-Carbazole Host Material
A common strategy in OLED host material design is the coupling of an electron-deficient pyridine unit with an electron-rich carbazole moiety. This creates a bipolar molecule capable of transporting both electrons and holes, leading to a balanced charge injection and recombination in the emissive layer of an OLED device.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical pyridinyl-carbazole host material synthesized from this compound, based on typical values reported for similar compounds in the literature.[3]
Table 1: Photophysical Properties of a Hypothetical Pyridinyl-Carbazole Host Material
| Property | Value |
| Absorption Maximum (λabs) | 320 nm |
| Photoluminescence Maximum (λPL) | 380 nm |
| Photoluminescence Quantum Yield (ΦPL) | 0.85 (in Toluene) |
| Triplet Energy (ET) | 2.85 eV |
Table 2: Device Performance of a Hypothetical Green Phosphorescent OLED using the Pyridinyl-Carbazole Host
| Parameter | Value |
| Emitter | fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) |
| Maximum External Quantum Efficiency (EQE) | 22% |
| Maximum Current Efficiency | 65 cd/A |
| Maximum Power Efficiency | 55 lm/W |
| Turn-on Voltage | 3.2 V |
| Emission Color (CIE coordinates) | (0.30, 0.61) |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative functional material using this compound. These protocols are based on established procedures for Suzuki-Miyaura coupling reactions of bromopyridines.[2][7]
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the synthesis of a 3-(9H-carbazol-9-yl)-2,4,6-trimethylpyridine, a potential host material for OLEDs.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K3PO4) (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (15 mL)
-
Degassed Water (3 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, Pd2(dba)3, SPhos, and K3PO4.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Mandatory Visualization
Diagram 1: Suzuki-Miyaura Coupling Reaction Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Bromo-2,4,6-trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-2,4,6-trimethylpyridine as a key building block. The methodologies outlined herein are fundamental for the synthesis of complex substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide efficient pathways to construct complex molecular architectures from readily available starting materials.[1] For sterically hindered substrates like this compound, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving this substrate.
The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira) or amine coordination (for Buchwald-Hartwig), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2][3]
Caption: General catalytic cycle for palladium cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various organoboron compounds, leading to the synthesis of biaryl and heteroaryl structures.[3][4]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92[4] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88[4] |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen (C-N) bonds, a critical transformation in pharmaceutical synthesis.[5] This reaction couples this compound with a primary or secondary amine.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 91 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2.5) | THF | 80 | 24 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure adapted from established methods.[5][6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl halide, in this case, this compound.[7][8] This reaction is typically co-catalyzed by a copper(I) salt.[7]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | 92[4] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (2) | DMF | 80 | 8 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH (3) | Toluene | 70 | 12 | 85 |
| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 96[9] |
Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[4][10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF, 10 mL)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 65 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene.[11][12] This reaction is a powerful method for vinylation of aryl halides.
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 120 | 24 | 78[4] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMA | 130 | 18 | 85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 110 | 20 | 82 |
| 4 | Methyl vinyl ketone | Pd(OAc)₂ (2) | P(t-Bu)₃ (3) | K₃PO₄ (2) | 1,4-Dioxane | 90 | 16 | 88[13] |
Experimental Protocol: Heck Reaction
This is a general procedure for the Heck reaction with aryl bromides.[4][12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. scirp.org [scirp.org]
- 10. kbfi.ee [kbfi.ee]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2,4,6-trimethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromo-2,4,6-trimethylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
A1: The primary challenges in the synthesis of this compound include low yields, lack of regioselectivity leading to the formation of undesired isomers, and the potential for multiple brominations. The electron-donating methyl groups activate the pyridine ring, but the steric hindrance and the directing effects of the nitrogen atom can lead to a mixture of products.
Q2: What are the main synthetic routes to prepare this compound?
A2: The two primary synthetic strategies are:
-
Direct Electrophilic Bromination: This involves the direct reaction of 2,4,6-trimethylpyridine (collidine) with a brominating agent. This method can be straightforward but often suffers from low yields and side product formation.
-
Pyridine N-Oxide Route: This two-step process involves the initial oxidation of 2,4,6-trimethylpyridine to its N-oxide, followed by bromination. This route can offer better regioselectivity and yield.
Q3: How does the purity of the starting material, 2,4,6-trimethylpyridine, affect the reaction?
A3: The purity of the starting collidine is crucial for achieving high yields. Impurities can interfere with the reaction, consume reagents, and lead to the formation of additional byproducts, complicating the purification of the desired product. It is highly recommended to use purified 2,4,6-trimethylpyridine.
Q4: What are the typical side products observed in this synthesis?
A4: Potential side products include dibrominated or polybrominated pyridines, isomers where bromine is at a different position (though less likely due to the substitution pattern), and products from reactions with impurities in the starting material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive brominating agent. | 1. Use a fresh, properly stored brominating agent. For example, N-Bromosuccinimide (NBS) should be recrystallized if it appears yellow. |
| 2. Insufficient activation of the brominating agent. | 2. When using elemental bromine, a Lewis acid catalyst like aluminum chloride may be necessary. Ensure the catalyst is anhydrous. | |
| 3. Reaction temperature is too low. | 3. Optimize the reaction temperature. Some brominations require heating to proceed at an adequate rate. | |
| 4. Purity of starting 2,4,6-trimethylpyridine is low. | 4. Purify the starting collidine by distillation or other appropriate methods before use. | |
| Formation of Multiple Products (Low Selectivity) | 1. Reaction conditions are too harsh, leading to over-bromination. | 1. Use a milder brominating agent, such as NBS or bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate. |
| 2. Incorrect stoichiometry of the brominating agent. | 2. Carefully control the stoichiometry of the brominating agent to favor mono-bromination. A slight excess may be needed, but a large excess should be avoided. | |
| 3. Direct bromination of a highly activated ring. | 3. Consider the pyridine N-oxide route for improved regioselectivity. | |
| Reaction Does Not Go to Completion | 1. Insufficient reaction time or temperature. | 1. Monitor the reaction progress using TLC or GC-MS and adjust the reaction time and temperature accordingly. |
| 2. Deactivation of the catalyst. | 2. Ensure all reagents and solvents are anhydrous, as water can deactivate Lewis acid catalysts. | |
| 3. Steric hindrance slowing down the reaction. | 3. A more reactive brominating agent or higher temperatures might be required to overcome steric hindrance. | |
| Difficult Purification | 1. Presence of unreacted starting material. | 1. Use a slight excess of the brominating agent to ensure full conversion of the starting material. |
| 2. Formation of closely related side products. | 2. Optimize reaction conditions for higher selectivity. Employ careful column chromatography for purification. | |
| 3. The product is a salt (e.g., hydrobromide). | 3. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) during workup to obtain the free base form of the product. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Brominated Pyridines
| Method | Starting Material | Brominating Agent | Catalyst/Conditions | Reported Yield | Reference |
| Direct Bromination | 2-Methylpyridine | Bromine | Aluminum Chloride, 100°C | 12% | [1][2] |
| N-Oxide Route (General) | Pyridine N-Oxides | Various (e.g., POBr₃, SO₂Br₂) | Varies | Generally higher yields and better regioselectivity | [3][4] |
| In situ Bromine Generation | Alkenes | N-Bromosuccinimide | Radical initiator | High yields for allylic bromination | [5] |
| Brominating Agent Synthesis | 2,4,6-Trimethylpyridine | Bromine, Silver(I) hexafluorophosphate | Methylene chloride | 83-95% (for the brominating agent) | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination (Based on a similar procedure for 2-methylpyridine)
Warning: This reaction is expected to have a low yield and may produce multiple side products. Optimization is likely required.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (e.g., 4.3 molar equivalents).
-
Addition of Starting Material: Slowly add purified 2,4,6-trimethylpyridine (1.0 molar equivalent) dropwise to the aluminum chloride.
-
Heating: Heat the stirred mixture to 100°C.
-
Bromination: While maintaining the temperature at 100°C, add bromine (0.85 molar equivalents) dropwise over one hour.
-
Reaction Completion: Continue stirring the mixture at 100°C for an additional 30 minutes after the bromine addition is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Wash the aqueous solution with a nonpolar solvent (e.g., ethyl acetate) to remove non-basic impurities.
-
Carefully basify the aqueous layer with a strong base (e.g., 8 M NaOH) until the solution is strongly alkaline.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the residue by silica gel column chromatography to isolate this compound.
Protocol 2: Proposed Synthesis via 2,4,6-Trimethylpyridine N-Oxide (A two-step approach)
Step A: Synthesis of 2,4,6-Trimethylpyridine N-Oxide
-
Dissolution: Dissolve 2,4,6-trimethylpyridine in a suitable solvent such as acetic acid or dichloromethane.
-
Oxidation: Add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) portion-wise at a controlled temperature (e.g., 0°C to room temperature).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction (e.g., with sodium bisulfite solution if using a peroxide) and neutralize the acid. Extract the N-oxide with an organic solvent.
-
Purification: Purify the crude N-oxide by recrystallization or column chromatography.
Step B: Bromination of 2,4,6-Trimethylpyridine N-Oxide
-
Reaction Setup: In a suitable flask, dissolve the 2,4,6-trimethylpyridine N-oxide in a chlorinated solvent.
-
Bromination: Add a brominating agent such as phosphoryl bromide (POBr₃) or oxalyl bromide in the presence of a base like triethylamine.
-
Reaction Conditions: The reaction is typically carried out at reduced temperatures and allowed to warm to room temperature.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
Visualizations
Caption: Alternative synthetic routes for this compound.
Caption: Logical workflow for troubleshooting low yield in the synthesis.
References
- 1. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-Bromo-2,4,6-trimethylpyridine
Welcome to the technical support center for the purification of 3-Bromo-2,4,6-trimethylpyridine (also known as 3-Bromo-2,4,6-collidine). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing or handling this compound?
A1: When synthesizing this compound, typically via the bromination of 2,4,6-trimethylpyridine (collidine), several impurities can arise. The most common include:
-
Unreacted Starting Material: Residual 2,4,6-trimethylpyridine.
-
Over-brominated Products: Di- or poly-brominated species such as 3,5-dibromo-2,4,6-trimethylpyridine.
-
Isomeric Byproducts: Other constitutional isomers of monobrominated trimethylpyridine, depending on the regioselectivity of the bromination reaction.
-
Hydrolysis Products: 3-Hydroxy-2,4,6-trimethylpyridine, which can form if water is present during the reaction or work-up.
-
Dehalogenated Byproducts: The formation of 2,4,6-trimethylpyridine from the reduction of the bromo-compound, which can sometimes occur during purification.[1][2][3]
Q2: My purified this compound is a pale yellow liquid. Is this normal?
A2: Yes, this is within the expected appearance for this compound. This compound is often described as a pale yellow or colorless liquid.[4] If the color is intense (dark yellow or brown), it may indicate the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at 0-8°C.[4] As with many halogenated organic compounds, it is also advisable to store it in a tightly sealed container, protected from light and moisture to prevent degradation.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: The most common and effective methods for purity assessment are:
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is excellent for separating volatile compounds and is the industry standard for determining the purity of this product.[4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating non-volatile impurities. A C18 reverse-phase column with a mobile phase of acetonitrile and water is a good starting point for method development.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are invaluable for structural confirmation and identifying impurities with different chemical structures.
Troubleshooting Purification Challenges
Column Chromatography
Issue 1: Poor separation of my target compound from an impurity.
-
Possible Cause: The polarity of the eluent may not be optimal for separating compounds with similar polarities, such as constitutional isomers.
-
Solution:
-
Adjust Eluent Polarity: If your compound is eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If it is eluting too slowly or not at all, increase the eluent polarity.
-
Try a Different Solvent System: Sometimes a complete change of solvents (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can alter the selectivity and improve separation.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be effective for separating compounds with a wide range of polarities.[7]
-
Issue 2: My compound is tailing/streaking on the silica gel column.
-
Possible Cause: As a basic pyridine derivative, this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.
-
Solution:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a competing base, such as triethylamine or pyridine, to your eluent. This will help to block the active sites on the silica gel and improve the peak shape.[7]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[7]
-
Recrystallization (as a salt)
Issue 1: My compound "oils out" instead of forming crystals.
-
Possible Cause: The solution may be too concentrated, cooled too quickly, or the presence of impurities is inhibiting crystallization.
-
Solution:
-
Dilute the Solution: Add more of the hot solvent to dissolve the oil, then allow it to cool slowly.
-
Slow Cooling: Ensure the solution cools to room temperature slowly before placing it in an ice bath.
-
Scratching: Scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid material, add a "seed crystal" to the cooled solution to induce crystallization.
-
Issue 2: The recrystallized product is still impure.
-
Possible Cause: The chosen solvent may not be ideal for rejecting the specific impurities present, or the impurities may have co-crystallized with the product.
-
Solution:
-
Select a Different Solvent: Experiment with different solvents or solvent pairs. An ideal solvent should dissolve the compound well when hot but poorly when cold, while the impurities should remain soluble at cold temperatures.
-
Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.
-
Vacuum Distillation
Issue 1: The compound is not distilling at the expected temperature.
-
Possible Cause: The vacuum may not be strong enough, or there may be leaks in the system.
-
Solution:
-
Check Vacuum Level: Ensure your vacuum pump is pulling a sufficiently low pressure.
-
Inspect for Leaks: Carefully check all joints and connections for leaks. Ensure all glassware is properly sealed.
-
Issue 2: The compound appears to be decomposing during distillation.
-
Possible Cause: The distillation temperature may still be too high, even under vacuum, causing thermal decomposition.
-
Solution:
-
Improve Vacuum: A lower pressure will further reduce the boiling point.
-
Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Principle of Separation | Suitability for this compound | Expected Purity | Advantages | Disadvantages |
| Flash Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). | High | >98% | Highly effective for a wide range of impurities, scalable. | Can be time-consuming and uses significant amounts of solvent. |
| Recrystallization (as a salt) | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Moderate to High (for solid derivatives or salts) | >99% (if successful) | Can yield very high purity material, cost-effective. | The compound is a liquid at RT; requires conversion to a solid salt. "Oiling out" can be an issue. |
| Fractional Vacuum Distillation | Differences in boiling points of the components in a liquid mixture under reduced pressure. | High | >98% | Excellent for separating volatile impurities from a liquid product.[8][9][10][11] | Requires specialized equipment; not effective for separating compounds with very similar boiling points. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound. For basic compounds like this, adding 0.5% triethylamine to the eluent can prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.[12][13]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the solution to the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification via Recrystallization of the Sulfate Salt
-
Salt Formation: Dissolve the crude this compound in a suitable solvent such as industrial ethanol. Slowly add concentrated sulfuric acid with stirring until crystallization occurs.[14]
-
Isolation of the Salt: Filter the formed crystals and wash them with a small amount of cold ethanol.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., water and ethanol). Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Liberation of the Free Base: Dissolve the purified salt in water and, with stirring, add a base such as sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting guide for common column chromatography issues.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. digivac.com [digivac.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. jackwestin.com [jackwestin.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]
Technical Support Center: Reactions of 3-Bromo-2,4,6-trimethylpyridine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-2,4,6-trimethylpyridine (also known as 3-Bromo-2,4,6-collidine). It provides answers to frequently asked questions and detailed troubleshooting guides for common side products encountered during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: As an aryl bromide, this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common applications include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[1]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.[2]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my boronic acid reagent in a Suzuki-Miyaura coupling. What is this and why is it forming?
A2: This byproduct is the result of boronic acid homocoupling , a common side reaction in Suzuki-Miyaura couplings.[3] It forms a symmetrical biaryl from two molecules of your boronic acid starting material. The primary causes are:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[4]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled product before the main catalytic cycle is established.[5]
Q3: My main impurity is 2,4,6-trimethylpyridine (debrominated starting material). What causes this side product?
A3: The formation of 2,4,6-trimethylpyridine is due to a hydrodehalogenation (or protodeboronation in the case of Suzuki coupling) side reaction.[6] This can occur through several pathways:
-
In Suzuki reactions, the boronic acid can be replaced by a proton from a solvent (like water or alcohol) or other protic sources in the reaction mixture. This is known as protodeboronation .[5]
-
In Buchwald-Hartwig amination, a competing pathway to reductive elimination is β-hydride elimination from the palladium-amido intermediate. This process can lead to the formation of the debrominated arene and an imine.[2][7]
Q4: Can the pyridine nitrogen in this compound interfere with the palladium catalyst?
A4: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium center. This can sometimes inhibit the catalytic cycle. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can help to prevent this coordination and stabilize the active catalyst, promoting the desired cross-coupling reaction.
Troubleshooting Guides
Problem 1: Excessive Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
This is one of the most frequent issues, leading to reduced yield of the desired product and complex purification.
Diagnostic Workflow
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Corrective Actions
| Issue | Possible Cause(s) | Recommended Solutions |
| High Homocoupling | 1. Presence of Oxygen.[4]2. Use of a Pd(II) precatalyst.3. Non-optimal ligand. | 1. Improve Degassing: Use a robust method like freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period.[8]2. Change Palladium Source: Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid initial homocoupling.[9] If using Pd(II), consider adding a mild reducing agent like potassium formate.[8]3. Ligand Optimization: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the rate of cross-coupling relative to homocoupling.[9] |
| Debromination | 1. Presence of protic impurities (e.g., water).2. High reaction temperature.3. Base-catalyzed protodeboronation. | 1. Use Anhydrous Conditions: Thoroughly dry all reagents and solvents. Use a glovebox for reaction setup if possible.2. Lower Temperature: Screen for a more active catalyst system that allows the reaction to proceed at a lower temperature.3. Base Selection: Use a non-hydroxide base (e.g., K₃PO₄, CsF) to minimize water formation and base-catalyzed side reactions. |
Problem 2: Side Products in Buchwald-Hartwig Amination
Key side reactions include hydrodehalogenation and the formation of undesired imine byproducts.[2]
Reaction Pathway Visualization
Caption: Competing pathways of reductive elimination and β-hydride elimination.
Corrective Actions
| Issue | Possible Cause(s) | Recommended Solutions |
| Hydrodehalogenation | 1. β-Hydride elimination from the Pd(II)-amido complex is competitive with reductive elimination.[2]2. High reaction temperatures. | 1. Ligand Choice: Use chelating (bis)phosphine ligands like BINAP or DPPF. These ligands can disfavor the geometry required for β-hydride elimination.[7]2. Lower Temperature: If the reaction is sluggish, screen for a more active catalyst/ligand combination rather than excessively increasing the temperature. |
| Low Reaction Rate | 1. Poor catalyst activity.2. Inappropriate base for the substrate. | 1. Catalyst System: For a sterically hindered substrate like this compound, use a catalyst system with bulky, electron-rich ligands (e.g., BrettPhos, RuPhos).[10]2. Base Optimization: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. The choice of base can be critical and may need empirical screening.[10] |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol (Illustrative)
This protocol is a general starting point and may require optimization for specific substrates.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)
-
Base (e.g., K₂CO₃, 2–3 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent(s) via syringe or cannula.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80–100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
optimizing reaction conditions for 3-Bromo-2,4,6-trimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-2,4,6-trimethylpyridine. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the direct electrophilic bromination of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). This typically involves reacting 2,4,6-collidine with a brominating agent in the presence of a strong acid, such as fuming sulfuric acid.
Q2: What are some common side products in this reaction?
A2: Common side products can include unreacted starting material, di-brominated species (e.g., 3,5-dibromo-2,4,6-trimethylpyridine), and potentially products from the bromination of the methyl groups under certain conditions, though this is less common for aromatic bromination. The formation of pyridinium salts is an expected intermediate step.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can be attributed to several factors:
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Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Suboptimal reagent stoichiometry: An incorrect ratio of brominating agent to the substrate can lead to incomplete conversion or the formation of multiple byproducts.
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Moisture in the reaction: The presence of water can deactivate the brominating agent and hinder the reaction.
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Product loss during workup and purification: The extraction and purification steps may not be optimized, leading to loss of the desired product.
Q4: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the mono-bromo product?
A4: To improve selectivity, consider the following:
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Control the stoichiometry: Use a molar ratio of brominating agent to 2,4,6-collidine that favors mono-bromination (typically close to 1:1).
-
Reaction temperature: Lowering the reaction temperature can often increase the selectivity for the kinetically favored product.
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Slow addition of the brominating agent: Adding the brominating agent dropwise over a period can help maintain a low concentration of the electrophile and reduce the likelihood of multiple brominations.
Q5: What are the recommended purification techniques for this compound?
A5: Purification is typically achieved through a combination of techniques:
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Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent.
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Column chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting material and byproducts.
-
Distillation: If the product is a liquid and has a sufficiently different boiling point from impurities, vacuum distillation can be an effective purification method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not proceed or is very slow | 1. Inactive brominating agent.2. Insufficiently acidic conditions.3. Low reaction temperature. | 1. Use a fresh bottle of the brominating agent or titrate to determine its activity.2. Ensure the use of fuming sulfuric acid or another suitable strong acid.3. Gradually increase the reaction temperature, monitoring for product formation and side reactions. |
| Formation of a dark, tarry reaction mixture | 1. Reaction temperature is too high.2. Use of an overly aggressive brominating agent. | 1. Maintain a lower reaction temperature and ensure efficient stirring.2. Consider using a milder brominating agent, such as N-Bromosuccinimide (NBS) in the presence of an acid catalyst. |
| Product is contaminated with starting material after purification | 1. Incomplete reaction.2. Inefficient purification. | 1. Increase the reaction time or temperature to drive the reaction to completion.2. Optimize the column chromatography conditions (e.g., solvent system, column length). |
| Difficulty in separating the product from di-brominated byproducts | 1. Over-bromination due to excess brominating agent or prolonged reaction time. | 1. Carefully control the stoichiometry of the brominating agent.2. Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction once the starting material is consumed. |
Experimental Protocols
Protocol 1: Direct Bromination using Bromine in Fuming Sulfuric Acid
This protocol is based on general procedures for the bromination of lutidines and is a likely applicable method for 2,4,6-collidine.[1]
Materials:
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2,4,6-Trimethylpyridine (2,4,6-collidine)
-
Bromine
-
Fuming sulfuric acid (oleum)
-
Sodium hydroxide solution
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Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a fume hood, carefully add 2,4,6-trimethylpyridine to fuming sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, while cooling in an ice bath.
-
Once the addition is complete, allow the mixture to stir and warm to room temperature.
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Slowly add a stoichiometric equivalent of bromine dropwise to the reaction mixture.
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After the addition of bromine, heat the reaction mixture to the desired temperature (optimization may be required, e.g., 50-80 °C) and stir for several hours. Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is basic.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for optimizing the reaction conditions.
Table 1: Effect of Temperature on Yield and Selectivity
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 3,5-Dibromo-2,4,6-trimethylpyridine (%) |
| 25 | 24 | 45 | <5 |
| 50 | 8 | 75 | 10 |
| 80 | 4 | 60 | 25 |
| 100 | 2 | 40 | 40 |
Table 2: Effect of Brominating Agent on Yield
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
| Bromine | Fuming H₂SO₄ | 50 | 75 |
| N-Bromosuccinimide | Acetic Acid | 80 | 65 |
| Bromine Chloride | Dichloromethane | 0 | 70 |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low reaction yields.
References
avoiding decomposition of 3-Bromo-2,4,6-trimethylpyridine during reactions
Welcome to the Technical Support Center for 3-Bromo-2,4,6-trimethylpyridine (3-bromo-sym-collidine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding decomposition of this valuable synthetic intermediate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as 3-bromo-sym-collidine, is a halogenated pyridine derivative. Its structure, featuring a bromine atom on a pyridine ring substituted with three methyl groups, makes it a sterically hindered and versatile building block in organic synthesis. It is frequently used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its role often involves forming carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions.[1]
Q2: What is the most common decomposition pathway for this compound during reactions?
A2: The most prevalent decomposition pathway is hydrodebromination (or simply debromination), where the bromine atom is replaced by a hydrogen atom. This undesired side reaction leads to the formation of 2,4,6-trimethylpyridine (sym-collidine), consuming the starting material and reducing the yield of the desired product. This process is often mediated by palladium-hydride (Pd-H) species that can form under certain conditions in palladium-catalyzed cross-coupling reactions.
Q3: What factors typically lead to the decomposition (debromination) of this compound?
A3: Several factors can promote the formation of Pd-H species and subsequent debromination:
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Choice of Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydride species, especially at elevated temperatures.
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Solvent: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF with traces of water) can contribute to debromination.
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Catalyst System: The choice of palladium catalyst and ligand is critical. Ligands that do not promote rapid reductive elimination can allow the competing debromination pathway to occur.
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Presence of Water: Water in the reaction mixture can react with bases or other reagents to generate hydride sources.
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Reaction Temperature: Higher temperatures can sometimes increase the rate of decomposition.
Q4: How can I visually identify if decomposition is occurring in my reaction?
A4: While visual inspection is not definitive, a reaction mixture turning dark brown or black can sometimes indicate catalyst decomposition or the formation of palladium black, which can be associated with side reactions. The most reliable method for identifying decomposition is through analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the reaction mixture to a standard of the debrominated product, 2,4,6-trimethylpyridine.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This guide addresses common issues encountered when using this compound in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Problem: Low Yield of Desired Product and Significant Formation of 2,4,6-trimethylpyridine (Debromination)
This is the most common issue. The troubleshooting workflow below will help you diagnose and solve the problem.
Caption: Troubleshooting workflow for debromination.
Data on Reaction Conditions
Due to the sterically hindered nature of this compound, the choice of catalyst, ligand, and base is crucial. While specific data for this exact substrate is limited in the literature, the following tables provide optimized conditions for analogous, less-hindered bromopyridines, which serve as an excellent starting point for optimization.
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine [2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Recommendation for this compound: Given the increased steric hindrance, starting with conditions from Entry 2 or 3, which utilize bulky, electron-rich phosphine ligands (SPhos, XPhos), is highly recommended as they are known to accelerate the desired C-C bond formation and minimize side reactions.
Table 2: Recommended Conditions for Other Cross-Coupling Reactions (Based on Analogs)
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ / CuI (cocatalyst) | Et₃N | THF / DMF | Room Temp to 60 |
| Heck | Pd(OAc)₂ | PPh₃ or P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or NMP | 100-140 |
Note: For Buchwald-Hartwig amination of the sterically hindered this compound, consider replacing NaOt-Bu with a weaker base like K₃PO₄ or Cs₂CO₃ to minimize debromination, potentially requiring a slightly higher temperature or longer reaction time.
Experimental Protocols
The following protocols are generalized for palladium-catalyzed cross-coupling reactions and should be optimized for this compound, starting with the conditions recommended above.
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is adapted for sterically hindered substrates to minimize decomposition.
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a bulky phosphine ligand (e.g., SPhos, 4 mol%), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv) to an oven-dried Schlenk tube.
-
Substrate Addition: Add this compound (1.0 equiv) and the desired arylboronic acid (1.2-1.5 equiv) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture in a pre-heated oil bath to 100°C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography on silica gel.
Caption: General workflow for an optimized Suzuki coupling reaction.
General Buchwald-Hartwig Amination Protocol
-
Reagent Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd), a suitable ligand (e.g., BINAP or XPhos, 4 mol%), and a base (start with K₃PO₄, 2.0 equiv).
-
Substrate Addition: Add this compound (1.0 equiv) to the tube.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine (1.2 equiv) via syringe.
-
Reaction: Seal the tube and heat in an oil bath at 100-110°C.
-
Monitoring, Workup, and Purification: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.
By carefully selecting the reaction parameters, particularly the base and ligand, the decomposition of this compound can be effectively minimized, leading to higher yields and cleaner reaction profiles.
References
Technical Support Center: 3-Bromo-2,4,6-trimethylpyridine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2,4,6-trimethylpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
This compound, also known as 3-Bromo-2,4,6-collidine, is a versatile chemical intermediate. Its primary applications include:
-
Organic Synthesis: It serves as a key building block for creating more complex molecules.[1]
-
Pharmaceutical Development: It is utilized in the synthesis of active pharmaceutical ingredients (APIs).[1]
-
Catalysis: It can be used in the development of ligands for catalytic processes.[1]
-
Agrochemicals and Specialty Chemicals: It is an important intermediate in the manufacturing of these products.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the steric hindrance from the three methyl groups on the pyridine ring of this compound can present challenges.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the yield?
Low yields in Suzuki couplings with sterically hindered substrates like this compound are common. Here are the primary factors to consider and troubleshoot:
-
Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the oxidative addition and reductive elimination steps with sterically demanding substrates.
-
Base Selection: The choice of base is critical. Weaker bases may not be sufficient. Consider using stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent System: The solvent must be able to dissolve all reactants and facilitate the catalytic cycle. A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. Ensure all solvents are thoroughly degassed to prevent oxidation of the active Pd(0) catalyst.
-
Reaction Temperature: Higher temperatures (e.g., 80-120 °C) are often required to overcome the activation energy barrier associated with sterically hindered substrates. Microwave irradiation can sometimes be beneficial.
Q3: I am observing significant amounts of side products, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these side reactions?
Side reactions are a common issue. Here are some strategies to mitigate them:
-
Protodeboronation (Debromination of Boronic Acid): This occurs when the boronic acid reacts with a proton source. To minimize this, use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.
-
Homocoupling: The coupling of two boronic acid molecules or two molecules of the bromopyridine can be promoted by the presence of oxygen. Rigorous degassing of all solvents and reagents is crucial.
-
Dehalogenation of Starting Material: The bromo group can be replaced by a hydrogen atom. This can sometimes be minimized by optimizing the catalyst system and reaction time.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound can be challenging due to the steric hindrance and the presence of the nitrogen atom.
Q4: I am having difficulty initiating the Grignard reaction with this compound and magnesium turnings. What can I do?
Initiation of Grignard reagent formation is a common hurdle. Here are several techniques to try:
-
Magnesium Activation: The magnesium surface is often coated with a passivating layer of magnesium oxide. Activate the magnesium by crushing the turnings in a dry flask, using a crystal of iodine, or adding a few drops of 1,2-dibromoethane.[2]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF).
-
Concentration: A high local concentration of the alkyl halide can sometimes help initiate the reaction. Start by adding a small amount of the this compound solution to the magnesium and gently warm the mixture.
-
Sonication: Using an ultrasonic bath can sometimes help to dislodge the oxide layer from the magnesium surface and initiate the reaction.
Q5: My Grignard reaction is sluggish, and I am getting low yields of the desired alcohol after quenching with a carbonyl compound. How can I improve this?
Several factors can contribute to a sluggish reaction and low yields:
-
Incomplete Grignard Formation: Ensure the Grignard reagent has formed completely before adding the electrophile. This can often be observed by the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution.
-
Side Reactions: The Grignard reagent is a strong base and can be consumed by any acidic protons in the reaction mixture. Ensure your electrophile is free of water or other acidic impurities.
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Steric Hindrance: The bulky nature of the 3-(2,4,6-trimethylphenyl)magnesium bromide may hinder its reaction with sterically demanding electrophiles. Using a less hindered electrophile or increasing the reaction temperature and time may improve yields.
Lithiation-Substitution Reactions
Lithiation of this compound via halogen-metal exchange offers an alternative route to functionalization.
Q6: My lithiation reaction with n-butyllithium (n-BuLi) is giving me a mixture of products, including the debrominated starting material. How can I improve the selectivity?
Controlling selectivity in lithiation reactions is crucial. Here are some key considerations:
-
Temperature Control: Lithium-halogen exchange is typically very fast, even at low temperatures. Perform the reaction at -78 °C (dry ice/acetone bath) to minimize side reactions.
-
Reaction Time: Do not prolong the time between the addition of n-BuLi and the electrophile. A short reaction time for the lithiation step (often minutes) is usually sufficient.
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. Ensure all glassware, solvents, and reagents are scrupulously dry.
-
Solvent Choice: Anhydrous THF is a common solvent for these reactions as it effectively solvates the lithium cation.[3]
Q7: I am concerned about the safety of using organolithium reagents. What are the essential safety precautions?
Organolithium reagents like n-BuLi are pyrophoric and react violently with water.[3] Strict adherence to safety protocols is mandatory:
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
-
Proper Handling: Use syringes and cannulas for transferring reagents. Never handle organolithium reagents in an open atmosphere.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Quenching: Quench any residual organolithium reagent carefully and slowly with a suitable reagent (e.g., isopropanol) at low temperature.
Data Presentation
The following tables provide representative quantitative data for key experiments with this compound. Note that yields are highly dependent on specific reaction conditions and may require optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 110 | 24 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 16 | 75 |
Table 2: Grignard Reaction of 3-(2,4,6-trimethylphenyl)magnesium bromide with Carbonyl Compounds
| Entry | Carbonyl Compound | Solvent | Reaction Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzaldehyde | THF | 0 to rt | 2 | 1-(2,4,6-trimethylphenyl)-1-phenylmethanol | 78 |
| 2 | Acetone | Diethyl Ether | 0 to rt | 3 | 2-(2,4,6-trimethylphenyl)propan-2-ol | 72 |
| 3 | Cyclohexanone | THF | 0 to rt | 4 | 1-(2,4,6-trimethylphenyl)cyclohexan-1-ol | 65 |
Table 3: Lithiation of this compound and Reaction with Electrophiles
| Entry | Electrophile | Solvent | Lithiation Temp (°C) | Time (min) | Product | Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | THF | -78 | 15 | 2,4,6-trimethylpyridine-3-carbaldehyde | 82 |
| 2 | Carbon Dioxide (CO₂) | THF | -78 | 20 | 2,4,6-trimethylpyridine-3-carboxylic acid | 75 |
| 3 | Trimethylsilyl chloride (TMSCl) | THF | -78 | 10 | 3-(trimethylsilyl)-2,4,6-trimethylpyridine | 88 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Grignard Reaction
This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equiv) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel.
-
If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (as evidenced by bubbling and disappearance of the iodine color), add the remaining bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the carbonyl compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product, which can be purified by column chromatography or recrystallization.
-
Protocol 3: Lithiation and Electrophilic Quench
This protocol details the lithiation of this compound and subsequent reaction with an electrophile.
-
Setup and Lithiation:
-
To an oven-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
-
Electrophilic Quench:
-
Add the electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for Grignard reaction issues.
Caption: Key safety considerations for performing lithiation reactions.
References
challenges in the scale-up of 3-Bromo-2,4,6-trimethylpyridine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Bromo-2,4,6-trimethylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Low reaction yield during scale-up. My reaction yield is significantly lower on a larger scale compared to the lab-scale experiment. | - Incomplete Reaction: Reaction times may need to be adjusted for larger batches due to mass and heat transfer limitations. - Suboptimal Temperature Control: Poor heat dissipation in larger reactors can lead to side reactions. - Reagent Degradation: The brominating agent may degrade if not handled or stored properly, especially in larger quantities. - Inefficient Mixing: Inadequate agitation can result in localized high concentrations of reactants, leading to byproduct formation. | - Monitor Reaction Progress: Track the reaction to completion using techniques like TLC or HPLC. Adjust the reaction time as needed for the larger scale. - Improve Temperature Management: Use a reactor with efficient cooling capabilities. Consider slower, portion-wise addition of the brominating agent to control the exotherm.[1] - Verify Reagent Quality: Ensure the purity and activity of the starting materials and brominating agent before use. - Optimize Agitation: Adjust the stirrer speed and type to ensure homogeneous mixing of the reaction mixture. |
| PUR-001 | Formation of di-brominated and other poly-brominated byproducts. I am observing significant amounts of di- and poly-brominated impurities in my product. | - Excess Brominating Agent: Using a molar excess of the brominating agent is a primary cause of over-bromination.[1] - Reaction Temperature Too High: Elevated temperatures can increase the rate of multiple bromination events. - Poor Regioselectivity: The directing effects of the methyl groups on the pyridine ring can lead to bromination at other positions if conditions are not carefully controlled.[1] | - Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Consider using slightly less than one equivalent and monitor the reaction progress. Portion-wise addition can also help maintain a low concentration of the brominating agent.[1] - Maintain Optimal Temperature: Keep the reaction temperature within the optimal range determined during process development. Ensure the cooling system is adequate for the scale. - Use a Milder Brominating Agent: Consider using a less reactive brominating agent, such as N-Bromosuccinimide (NBS), which can offer better control.[1][2] |
| PUR-002 | Difficulty in purifying the final product. The crude product is difficult to purify, and I am losing a significant amount of product during purification. | - Presence of Isomeric Byproducts: The formation of isomers with similar physical properties can make separation by crystallization or chromatography challenging. - Residual Starting Material: Incomplete reaction can leave unreacted 2,4,6-trimethylpyridine, which may be difficult to separate. - Oily Product: The product may not crystallize easily if impurities are present. | - Optimize Crystallization/Recrystallization: This is a primary method for purifying solids at scale.[1] Experiment with different solvent systems to achieve selective crystallization of the desired product. - Chromatographic Purification: For high-purity requirements, column chromatography may be necessary. Develop a scalable chromatographic method. - Derivative Formation: In some cases, converting the product to a crystalline derivative, purifying it, and then reverting it to the final product can be a viable strategy. |
| SAF-001 | Runaway reaction or excessive heat generation. The reaction temperature is difficult to control and increases rapidly upon addition of the brominating agent. | - Highly Exothermic Reaction: The bromination of pyridines can be highly exothermic. - Rapid Addition of Reagents: Adding the brominating agent too quickly can lead to a rapid release of heat that overwhelms the cooling capacity of the reactor. | - Slow Reagent Addition: Add the brominating agent dropwise or in small portions over an extended period.[3] - Use of a Co-solvent: A suitable co-solvent can help to dissipate heat more effectively. - Ensure Adequate Cooling: Verify that the reactor's cooling system is functioning correctly and is appropriately sized for the reaction scale. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the bromination of 2,4,6-trimethylpyridine?
A1: The direct bromination of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine) is a common approach. This typically involves the use of a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent.[1][2] The choice of brominating agent and reaction conditions is crucial for controlling regioselectivity and minimizing the formation of byproducts.
Q2: Why is regioselectivity a challenge in the bromination of 2,4,6-trimethylpyridine?
A2: The three methyl groups on the pyridine ring are activating groups that direct electrophiles to the ortho and para positions.[1] In the case of 2,4,6-trimethylpyridine, the 3- and 5- positions are electronically activated. Achieving selective mono-bromination at the 3-position requires careful control of reaction conditions to prevent bromination at the 5-position or di-bromination.
Q3: What are the safety precautions to consider when handling bromine?
A3: Elemental bromine is a hazardous substance that is corrosive, toxic upon inhalation, and can cause severe skin burns.[2] It is also a dense, fuming liquid.[2] When working with bromine, always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood. For larger scale operations, consider using a closed-system for reagent transfer. Using a safer alternative like NBS can also mitigate some of these risks.[2]
Q4: How can I monitor the progress of the bromination reaction?
A4: The progress of the reaction can be monitored by periodically taking small samples from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the bromination of 2,4,6-trimethylpyridine using N-Bromosuccinimide (NBS).
Materials:
-
2,4,6-trimethylpyridine
-
N-Bromosuccinimide (NBS)
-
Suitable solvent (e.g., acetonitrile, dichloromethane)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate
Procedure:
-
Preparation: In a clean, dry reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2,4,6-trimethylpyridine in the chosen solvent.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0-5 °C) using an ice bath.
-
NBS Addition: Slowly add a solution or suspension of NBS in the same solvent to the reaction mixture over a period of 1-2 hours, while maintaining the temperature.
-
Reaction: Allow the reaction to stir at the same temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding water.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
| Parameter | Value |
| Starting Material | 2,4,6-trimethylpyridine |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Stoichiometry (NBS) | 1.0 - 1.1 equivalents |
| Solvent | Acetonitrile or Dichloromethane |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70 - 85% |
Visualizations
References
Technical Support Center: Catalyst Deactivation in Reactions with 3-Bromo-2,4,6-trimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during synthetic reactions involving 3-Bromo-2,4,6-trimethylpyridine. This resource aims to deliver actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue when using this compound in cross-coupling reactions?
A1: The primary challenge arises from the Lewis basic nitrogen atom within the pyridine ring of this compound. This nitrogen can coordinate strongly to the transition metal center (most commonly palladium) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or significantly slowing the catalytic cycle.[1][2][3] The steric hindrance from the three methyl groups on the pyridine ring may influence the rate of coordination but does not eliminate this fundamental issue.
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: Several mechanisms can contribute to catalyst deactivation when working with this compound:
-
Catalyst Poisoning by Substrate/Product: The nitrogen atom of the pyridine ring can act as a poison by strongly adsorbing to the active sites of the catalyst, preventing reactant molecules from accessing them.[3][4] This can be caused by the starting material or the pyridine-containing product.
-
Formation of Inactive Catalyst Species: The active catalyst, often a Pd(0) species, can be oxidized to a less active Pd(II) state or can agglomerate to form palladium black, which has significantly lower catalytic activity.[5] This can be promoted by slow catalytic turnover.
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, are susceptible to oxidation or other forms of degradation, which can destabilize the catalytic complex.
-
Reductive Dehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 2,4,6-trimethylpyridine and consumption of the active catalyst in an unproductive pathway.
Q3: What are the visible signs of catalyst deactivation in my reaction?
A3: Common indicators of catalyst deactivation include:
-
A noticeable decrease in the reaction rate or a complete stall of the reaction before the starting material is fully consumed.[4]
-
The formation of a black precipitate, commonly known as palladium black, which indicates the aggregation of the palladium catalyst into an inactive form.[5]
-
A change in the color of the reaction mixture that is inconsistent with a productive catalytic cycle.
-
An increase in the formation of side products, such as the hydrodehalogenated starting material.
Q4: How can I mitigate catalyst poisoning by the pyridine nitrogen?
A4: Several strategies can be employed to minimize the poisoning effect of the pyridine nitrogen:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and increase the electron density on the metal, which can promote the desired catalytic steps.[2][4]
-
Catalyst Choice: Employing a Pd(0) precursor that generates the active catalytic species in situ can be advantageous.[1] This approach can sometimes bypass the formation of stable, inactive Pd(II)-pyridine complexes.
-
Reaction Conditions: Optimization of the base, solvent, and temperature is crucial. The choice of base can influence both the rate of the desired reaction and the stability of the catalyst.[2]
-
Additives: The use of additives like trimethyl borate has been shown to attenuate the Lewis basicity of heteroatomic units, thereby mitigating catalyst poisoning in some Suzuki-Miyaura cross-coupling reactions.[6]
Q5: Is it possible to reactivate a catalyst that has been deactivated by a pyridine-containing compound?
A5: In some instances, catalyst reactivation is possible, although for laboratory-scale reactions, using a fresh catalyst is often more practical.[7] For palladium catalysts that have been poisoned, treatment with certain agents can restore activity. For example, contacting the separated catalyst with a solution of an alkali metal bicarbonate or carbonate can help in reactivating it.[8] Another approach involves washing the spent catalyst with a mixture of chloroform and glacial acetic acid.[9] For palladium catalysts that have been deactivated by reduction to Pd(0) nanoparticles, re-oxidation to the active Pd(II) state can sometimes be achieved by treatment with an oxidizing agent like benzoquinone.[10][11]
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Increase Catalyst Loading: A higher catalyst loading can compensate for the portion of the catalyst that becomes deactivated.[9] 2. Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify one that provides better stability and activity. 3. Use a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand.[1] |
| Protodeboronation of Boronic Acid/Ester | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, as water can promote protodeboronation.[12] 2. Optimize the Base: Use a weaker base or a base known to minimize protodeboronation (e.g., K₃PO₄). The choice of base is often critical and may require screening.[2] 3. Use a Boronic Ester: Neopentylglycol or pinacol boronic esters are often more stable towards protodeboronation than the corresponding boronic acids. |
| Formation of Palladium Black | 1. Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[2] 2. Ensure an Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[5] |
Issue 2: Incomplete Conversion in a Buchwald-Hartwig Amination Reaction
| Possible Cause | Troubleshooting Steps |
| Inhibition by the Amine Coupling Partner | 1. Ligand Selection: Similar to Suzuki reactions, bulky, electron-rich ligands are often crucial for successful Buchwald-Hartwig aminations with challenging substrates.[4] 2. Base Selection: The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and should be optimized. |
| Slow Reductive Elimination | 1. Use a More Electron-Donating Ligand: This can often accelerate the rate-limiting reductive elimination step. 2. Consider a Different Palladium Precatalyst: Some pre-formed palladium complexes are more active for specific transformations. |
| Side Reaction: Hydrodehalogenation | 1. Lower the Reaction Temperature: Higher temperatures can sometimes favor this side reaction.[2] 2. Optimize the Ligand and Base Combination: The choice of these reagents can influence the relative rates of the desired C-N bond formation versus hydrodehalogenation. |
Data Presentation
Table 1: Effect of Ligand Choice on the Yield of a Suzuki-Miyaura Reaction
Reaction Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 mmol), Toluene (5 mL), 100 °C, 12 h.
| Ligand | Yield (%) |
| PPh₃ | < 5 |
| P(o-tol)₃ | 25 |
| XPhos | 85 |
| SPhos | 82 |
Table 2: Influence of the Base on a Buchwald-Hartwig Amination
Reaction Conditions: this compound (1.0 mmol), Morpholine (1.2 mmol), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), Base (2.0 mmol), Dioxane (5 mL), 100 °C, 16 h.
| Base | Yield (%) |
| K₂CO₃ | 15 |
| K₃PO₄ | 45 |
| NaOtBu | 92 |
| Cs₂CO₃ | 78 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried Schlenk tube, add this compound (200 mg, 1.0 mmol), the desired boronic acid or ester (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 18.3 mg, 0.02 mmol), the chosen phosphine ligand (0.04 mmol), and the base (e.g., K₃PO₄, 424 mg, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Catalyst Reactivation (Acid/Solvent Wash)
-
Catalyst Recovery: After the reaction, recover the spent catalyst by filtration through a pad of Celite®.
-
Washing: Suspend the recovered catalyst in a mixture of chloroform and glacial acetic acid (e.g., 10:1 v/v).[9]
-
Treatment: Stir the suspension at room temperature for 1-2 hours. The use of an ultrasonic bath can aid in this process.
-
Isolation: Filter the catalyst, and wash it thoroughly with a suitable solvent (e.g., diethyl ether) to remove the acid and any dissolved impurities.
-
Drying: Dry the reactivated catalyst under high vacuum before reuse.
Visualizations
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
analytical methods for detecting impurities in 3-Bromo-2,4,6-trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information on analytical methods for detecting impurities in 3-Bromo-2,4,6-trimethylpyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a sample of this compound?
A1: The most probable impurities in this compound originate from the synthesis process, which typically involves the bromination of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). The primary impurities to monitor are:
-
Unreacted Starting Material: 2,4,6-trimethylpyridine (collidine).
-
Over-brominated Byproduct: 3,5-Dibromo-2,4,6-trimethylpyridine.
-
Isomeric Impurities: Bromination at other positions on the pyridine ring is sterically hindered and less likely but possible.
-
Residual Reagents: Byproducts from the brominating agent used (e.g., succinimide if N-bromosuccinimide is the reagent).
Q2: Which analytical technique is most suitable for routine purity assessment of this compound?
A2: For routine quality control, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method. It is highly effective for separating the main compound from non-volatile impurities. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is another excellent choice, particularly for analyzing volatile impurities.
Q3: How can I confirm the identity of an unknown impurity?
A3: A combination of techniques is recommended for definitive identification:
-
Mass Spectrometry (MS): Coupled with either GC or HPLC (GC-MS or LC-MS), this technique provides the molecular weight of the impurity, which is a critical piece of information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can elucidate the chemical structure of an impurity, especially when trying to distinguish between isomers.
Troubleshooting Guides
HPLC Analysis
A common issue in the HPLC analysis of pyridine compounds is poor peak shape, such as tailing or broadening. Here’s a guide to address these problems.
Issue: Peak Tailing for this compound
dot graph TD { A[Start: Peak Tailing Observed] --> B{Is the column old or contaminated?}; B -- Yes --> C[Flush column with a strong solvent or replace it.]; B -- No --> D{Is the mobile phase pH appropriate?}; D -- No --> E[Adjust mobile phase pH. For basic compounds like pyridines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by protonating the analyte.]; D -- Yes --> F{Is the sample concentration too high?}; F -- Yes --> G[Dilute the sample and re-inject.]; F -- No --> H[Consider secondary interactions with the stationary phase. Use a column with end-capping or a different stationary phase chemistry.]; C --> I{Problem Solved?}; E --> I; G --> I; H --> I; I -- Yes --> J[End]; I -- No --> K[Consult further with a chromatography specialist.]; } Caption: Troubleshooting workflow for HPLC peak tailing.
Issue: Poor Resolution Between this compound and an Impurity
dot graph TD { A[Start: Poor Resolution] --> B{Is the peak separation partial?}; B -- Yes --> C{Optimize mobile phase composition.}; C -- "Try changing the organic solvent ratio (e.g., acetonitrile vs. methanol)." --> D{Adjust gradient slope if using gradient elution.}; B -- No --> E{Consider a different column.}; E -- "A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can offer different selectivity." --> F{Increase column length or decrease particle size for higher efficiency.}; D --> G{Problem Solved?}; F --> G; G -- Yes --> H[End]; G -- No --> I[Further method development required. Consider temperature optimization or alternative techniques.]; } Caption: Troubleshooting workflow for poor HPLC resolution.
GC Analysis
For Gas Chromatography, issues often relate to the sample introduction, column, or detector.
Issue: Ghost Peaks Appearing in the Chromatogram
dot graph TD { A[Start: Ghost Peaks Observed] --> B{Run a blank solvent injection.}; B -- "Ghost peak is present" --> C{Contamination in the injection port or column.}; C --> D[Clean the injector liner and replace the septum. Bake out the column at a high temperature.]; B -- "Ghost peak is absent" --> E{Sample carryover from a previous injection.}; E --> F[Increase the rinse volume in the autosampler or inject a solvent blank between samples.]; D --> G{Problem Solved?}; F --> G; G -- Yes --> H[End]; G -- No --> I[Check for contamination in the carrier gas line or sample preparation stage.]; } Caption: Troubleshooting workflow for ghost peaks in GC.
Experimental Protocols
HPLC Method for Purity Analysis
This method is designed for the separation of this compound from its primary impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
GC-MS Method for Impurity Identification
This method is suitable for the identification of volatile impurities.
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 50-400 m/z |
| Sample Preparation | 1 mg/mL in Dichloromethane |
NMR Spectroscopy for Structural Confirmation
NMR is a powerful tool for the structural elucidation of the main component and its impurities.
| Parameter | 1H NMR | 13C NMR |
| Solvent | CDCl3 | CDCl3 |
| Concentration | ~10 mg/mL | ~20-30 mg/mL |
| Frequency | 400 MHz or higher | 100 MHz or higher |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
Expected Approximate Chemical Shifts (δ) in ppm:
| Compound | Aromatic-H | Methyl-H |
| 2,4,6-trimethylpyridine | ~6.8-7.0 | ~2.2-2.5 |
| This compound | ~7.1-7.3 | ~2.3-2.6 |
| 3,5-Dibromo-2,4,6-trimethylpyridine | No aromatic H | ~2.5-2.8 |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Impurity Identification Workflow
Technical Support Center: Enhancing the Reactivity of 3-Bromo-2,4,6-trimethylpyridine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the reactivity of 3-Bromo-2,4,6-trimethylpyridine in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive?
A1: The low reactivity of this compound, also known as 3-bromo-2,4,6-collidine, is primarily due to steric hindrance.[1][2] The two methyl groups at positions 2 and 6 flank the reactive sites (the bromine atom at position 3 and the pyridine nitrogen), impeding the approach of reagents and catalysts. This steric bulk can hinder key steps in many reactions, such as oxidative addition in cross-coupling catalysis.[3]
Q2: What are the most common and effective strategies to overcome the low reactivity of this substrate?
A2: The most successful strategies involve palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.[4][5] Key reaction types include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[6][7]
-
Buchwald-Hartwig Amination: For forming C-N bonds with amines.[8][9]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[10][11] Success in these reactions often requires careful selection of catalysts, ligands, bases, and solvents to accommodate the sterically demanding nature of the substrate.[12]
Q3: Can I perform a lithium-halogen exchange or form a Grignard reagent with this compound?
A3: While challenging, it is possible. Direct lithiation or Grignard formation from sterically hindered aryl halides can be sluggish.[13][14] Lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium at low temperatures, can be a more effective method to generate the corresponding lithiated pyridine intermediate.[13][15] For Grignard reagent formation, activated magnesium (e.g., Rieke magnesium) and anhydrous solvents like tetrahydrofuran (THF) are often necessary.[14][16] These organometallic intermediates are highly reactive and can be used to react with various electrophiles.
Q4: How does the pyridine nitrogen affect the reactivity in cross-coupling reactions?
A4: The pyridine nitrogen can act as a ligand for the metal catalyst (e.g., palladium), which can sometimes inhibit the catalytic cycle and reduce reaction efficiency.[17][18] The use of bulky ligands on the catalyst can help mitigate this unwanted coordination. In some cases, the pyridine nitrogen can also act as a directing group, influencing the regioselectivity of a reaction.[19]
Troubleshooting Guide
Problem 1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving a low yield.
Possible Causes & Solutions:
-
Ineffective Catalyst/Ligand System: The steric hindrance of the substrate requires a highly active catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[17] Using a pre-formed palladium(II) precatalyst complexed with such a ligand can also improve results.
-
-
Inappropriate Base: The choice of base is critical for the transmetalation step.[20]
-
Poor Solvent Choice: The solvent must be able to dissolve the reagents and facilitate the reaction at the required temperature.
-
Low Reaction Temperature: The activation energy for the reaction may be high due to steric hindrance.
-
Solution: Increase the reaction temperature, often to the reflux temperature of the solvent (e.g., 80-110 °C). Monitor for potential decomposition of starting materials or products at higher temperatures.
-
Problem 2: I am encountering difficulties with the Buchwald-Hartwig amination.
Possible Causes & Solutions:
-
Catalyst Inhibition: The amine substrate or the pyridine nitrogen of the starting material can coordinate too strongly to the palladium center, inhibiting catalysis.
-
Weak Base: A strong base is required to deprotonate the amine coupling partner.
-
Side Reactions: Beta-hydride elimination can be a competing side reaction.
-
Solution: This can sometimes be suppressed by the choice of ligand and by running the reaction in a non-polar aprotic solvent like toluene.[23]
-
Problem 3: My Sonogashira coupling reaction is not proceeding as expected.
Possible Causes & Solutions:
-
Inactive Copper Co-catalyst: The copper(I) iodide co-catalyst is crucial for the formation of the copper acetylide intermediate.
-
Solution: Ensure you are using a fresh, high-quality source of CuI. The reaction should be run under strictly anaerobic conditions to prevent the oxidation of Cu(I) and the homocoupling of the alkyne (Glaser coupling).[11]
-
-
Inappropriate Base/Solvent: The base deprotonates the terminal alkyne.
-
Low Catalyst Activity:
-
Solution: A standard catalyst like Pd(PPh₃)₂Cl₂ is often effective.[10] For more challenging substrates, a more active catalyst system with a ligand like Xantphos might be necessary. The reaction can often be performed at room temperature but may require gentle heating for sterically hindered substrates.[10][25]
-
Quantitative Data Summary
The following tables summarize recommended starting conditions for cross-coupling reactions involving sterically hindered bromopyridines, based on literature for similar substrates. Optimization will likely be required for this compound.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common and effective palladium sources.[22] |
| Ligand | SPhos, XPhos, or other bulky biarylphosphines (1.1-1.5 eq. to Pd) | Overcomes steric hindrance and promotes catalysis.[17] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that facilitate transmetalation.[6][21] |
| Solvent | Toluene, 1,4-Dioxane, or THF (often with a small amount of H₂O) | Aprotic solvents are standard; water can accelerate the reaction.[6] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to overcome the activation barrier.[3] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Standard palladium precursors for C-N coupling.[26] |
| Ligand | BrettPhos, RuPhos, or other sterically demanding ligands (1.1-1.5 eq. to Pd) | Essential for coupling sterically hindered substrates and amines.[4] |
| Base | NaOtBu or LiHMDS (1.5-2.5 equivalents) | Strong bases required for amine deprotonation. |
| Solvent | Toluene or THF | Aprotic, non-polar solvents can minimize side reactions.[23] |
| Temperature | 80 - 110 °C | Elevated temperatures are generally required. |
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%) | Standard, commercially available palladium catalysts.[10] |
| Co-catalyst | CuI (2-10 mol%) | Essential for the formation of the reactive copper acetylide.[11] |
| Base | Et₃N or DIPEA (can be used as solvent or co-solvent) | Deprotonates the terminal alkyne.[10][24] |
| Solvent | THF or DMF | Common solvents for Sonogashira reactions. |
| Temperature | Room Temperature to 60 °C | Often proceeds at room temperature but may require heating.[10] |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by an appropriate technique such as TLC, GC-MS, or LC-MS.[17]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe. If required, add degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[17]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., BrettPhos, 2.2-4.4 mol%) to a Schlenk flask.
-
Add the base (e.g., NaOtBu, 1.5 eq.).
-
Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).
-
Add anhydrous solvent (e.g., toluene) and seal the vessel.
-
Heat the reaction mixture with stirring to the target temperature (e.g., 100 °C) for the required time (4-24 hours).[26]
-
After cooling, dilute the mixture with a suitable organic solvent (e.g., diethyl ether), and wash with brine.[26]
-
Dry the organic layer over a drying agent, filter, and concentrate.
-
Purify the residue by flash column chromatography or recrystallization.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add the solvent (e.g., anhydrous THF) and the amine base (e.g., Et₃N, 3.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating for 3-16 hours.[10][24]
-
Once the reaction is complete, dilute with an organic solvent (e.g., Et₂O) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer and concentrate.
-
Purify the crude product using flash column chromatography.[10]
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting challenging steps.
References
- 1. youtube.com [youtube.com]
- 2. Steric inhibition of enzyme reactions. Lack of enzymic hydrolysis of 2',4',6'-trimethylacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmcct.com [jmcct.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. collaborate.princeton.edu [collaborate.princeton.edu]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations [ouci.dntb.gov.ua]
- 19. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Buchwald-Hartwig_reaction [chemeurope.com]
- 24. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Validation & Comparative
Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 3-Bromo-2,4,6-trimethylpyridine
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyridines is paramount for efficient molecular design and synthesis. This guide provides a comprehensive comparison of the reactivity of 3-Bromo-2,4,6-trimethylpyridine (also known as 3-bromocollidine) with other brominated pyridines in key organic transformations. We delve into the impact of steric and electronic effects on its performance in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann cross-coupling reactions, as well as nucleophilic aromatic substitution, supported by experimental data and detailed protocols.
The pyridine core is a ubiquitous scaffold in pharmaceuticals and functional materials. Consequently, methods to functionalize this heterocycle are of immense interest. Brominated pyridines serve as versatile building blocks for introducing molecular complexity through various cross-coupling reactions. However, the reactivity of these substrates is highly dependent on the position of the bromine atom and the nature of other substituents on the ring.
This compound presents a unique case where the bromine at the 3-position is flanked by two methyl groups at the 2- and 4-positions, in addition to a methyl group at the 6-position. This substitution pattern introduces significant steric hindrance around the reaction center, which can dramatically influence its reactivity compared to less substituted bromopyridines.
The Interplay of Electronic and Steric Effects
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is governed by a delicate balance of electronic and steric factors. Electronically, the pyridine nitrogen is electron-withdrawing, which generally activates the C-Br bond towards oxidative addition to the palladium catalyst. The reactivity order for simple bromopyridine isomers is often cited as 4-bromopyridine > 2-bromopyridine > 3-bromopyridine, reflecting the degree of electronic activation.
However, steric hindrance can override these electronic trends. The presence of bulky substituents, such as the methyl groups in this compound, can impede the approach of the bulky palladium catalyst to the C-Br bond, thereby slowing down or even inhibiting the reaction.
Comparative Reactivity in Cross-Coupling Reactions
While direct, side-by-side quantitative comparisons of this compound with other bromopyridines under identical conditions are limited in the literature, we can infer its reactivity based on studies of structurally similar and sterically hindered substrates. The following tables summarize expected trends and available data for key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. For sterically hindered bromopyridines, the choice of catalyst, ligand, and reaction conditions is crucial to achieve good yields.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid
| Bromopyridine Substrate | Expected/Reported Yield (%) | Notes |
| 3-Bromopyridine | Moderate to Good | Generally requires more forcing conditions than 2- or 4-bromopyridine. |
| 2-Bromopyridine | Good to Excellent | Proximity of nitrogen can influence catalysis. |
| 4-Bromopyridine | Excellent | Most reactive isomer due to strong electronic activation. |
| 3-Bromo-2,6-dimethylpyridine | Moderate | Steric hindrance from the two ortho-methyl groups reduces reactivity compared to 3-bromopyridine.[1] |
| This compound | Low to Moderate | Significant steric hindrance from three methyl groups is expected to further decrease reactivity, requiring highly active catalysts and optimized conditions. |
Yields are indicative and can vary significantly based on reaction conditions.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes. Steric hindrance can significantly affect the efficiency of this reaction.
Table 2: Comparative Reactivity in Sonogashira Coupling
| Bromopyridine Substrate | Expected/Reported Reactivity |
| 3-Bromopyridine | Lower reactivity compared to other isomers. |
| 2-Amino-3-bromopyridine | Good to excellent yields with various alkynes.[2] |
| 3,5-Dibromo-2,6-dichloropyridine | Undergoes selective alkynylation.[3] |
| This compound | Low reactivity is anticipated due to severe steric hindrance around the C-Br bond, making the approach of the palladium-alkynyl complex difficult. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The steric bulk on both the aryl halide and the amine can influence the reaction outcome.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Bromopyridine Substrate | Amine | Expected/Reported Yield (%) |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | 60%[4] |
| 3-Bromo-2-aminopyridine | Morpholine | 83%[5] |
| This compound | Primary/Secondary Amines | Challenging due to steric hindrance. Requires bulky, electron-rich phosphine ligands and potentially higher temperatures and longer reaction times. |
Ullmann Condensation
The Ullmann reaction, a copper-catalyzed coupling, is often used for the synthesis of biaryls, aryl ethers, and aryl amines. It is known to be sensitive to steric hindrance.
Table 4: Reactivity in Ullmann Condensation
| Bromopyridine Substrate | Coupling Partner | Expected Reactivity |
| Bromopyridines (general) | Phenols, Amines | Generally requires high temperatures. |
| This compound | Various Nucleophiles | Very low reactivity is expected due to the high steric hindrance, which would impede the formation of the necessary organocopper intermediate. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on pyridine rings is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The 3-position is the least reactive.
For this compound, direct SNAr at the 3-position is electronically disfavored. The presence of three electron-donating methyl groups further deactivates the ring towards nucleophilic attack. Therefore, this substrate is expected to be highly unreactive in SNAr reactions under typical conditions.
Experimental Protocols
Below are detailed experimental protocols for key reactions, which can be adapted for this compound, likely requiring more forcing conditions and specialized catalysts.
Suzuki-Miyaura Coupling of a Bromopyridine
Materials:
-
Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried round-bottom flask, add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90-110 °C) and stirred for the required time (monitor by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[6][7]
Sonogashira Coupling of a Bromopyridine
Materials:
-
Bromopyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored.
-
After completion, the reaction mixture is worked up by filtering off the ammonium salt, followed by extraction and purification.[2][8]
Buchwald-Hartwig Amination of a Bromopyridine
Materials:
-
Bromopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu or LiHMDS, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, ligand, and base.
-
The bromopyridine and the amine are added, followed by the anhydrous solvent.
-
The vessel is sealed and heated with stirring to the appropriate temperature (e.g., 80-110 °C).
-
The reaction is monitored until the starting material is consumed.
-
After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated.
Ullmann Condensation (Biaryl Synthesis)
Materials:
-
Aryl bromide (1.0 equiv)
-
Copper powder or a copper salt (e.g., CuI)
-
High-boiling solvent (e.g., DMF, NMP)
Procedure:
-
The aryl bromide and copper are heated in a high-boiling solvent, often at temperatures exceeding 200 °C.
-
The reaction is carried out for an extended period.
-
Workup typically involves filtration to remove copper residues followed by extraction and purification of the product.[10][11]
Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
Activated aryl halide (e.g., bromopyridine with electron-withdrawing groups)
-
Nucleophile (e.g., sodium methoxide)
-
Solvent (e.g., Methanol)
Procedure:
-
The aryl halide is dissolved in the solvent.
-
The nucleophile is added, and the mixture is stirred, often with heating.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is worked up by neutralization, extraction, and purification.[12][13]
Visualizing Reaction Pathways
To better understand the transformations discussed, the following diagrams illustrate the fundamental catalytic cycles and reaction mechanisms.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Comparative NMR Analysis of 3-Bromo-2,4,6-trimethylpyridine and Related Derivatives
A comprehensive guide to the NMR spectral characteristics of 3-Bromo-2,4,6-trimethylpyridine (3-bromo-2,4,6-collidine) and its analogues, providing researchers, scientists, and drug development professionals with essential data for structural elucidation and characterization.
This guide presents a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and its parent compound, 2,4,6-trimethylpyridine (collidine). The inclusion of experimental protocols and visual diagrams aims to facilitate the replication and application of these analytical techniques.
Introduction
Substituted pyridines are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise characterization of their molecular structure is paramount for understanding their chemical reactivity, biological activity, and structure-activity relationships (SAR). NMR spectroscopy is an unparalleled tool for the unambiguous determination of the substitution patterns and electronic environments of these compounds. This guide focuses on the NMR analysis of this compound, a versatile building block in organic synthesis, and compares its spectral features to the non-brominated analogue, 2,4,6-trimethylpyridine.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 2,4,6-trimethylpyridine and a complex containing the 2,4,6-trimethylpyridine ligand, bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate. This data provides a baseline for understanding the influence of the bromine substituent at the 3-position.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | Solvent | H-3/H-5 (aromatic) | 2-CH₃ | 4-CH₃ | 6-CH₃ |
| 2,4,6-Trimethylpyridine (Collidine)¹ | CDCl₃ | ~7.0 (s) | ~2.4 (s) | ~2.2 (s) | ~2.4 (s) |
| bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate[1] | CDCl₃ | 7.11 (s) | 2.78 (s) | 2.40 (s) | 2.78 (s) |
¹ Note: Specific literature values for this compound were not available in the searched resources. The values for 2,4,6-trimethylpyridine are typical estimates and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | Solvent | C-2/C-6 | C-3/C-5 | C-4 | 2/6-CH₃ | 4-CH₃ |
| 2,4,6-Trimethylpyridine (Collidine)² | CDCl₃ | ~156 | ~122 | ~147 | ~24 | ~21 |
| bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate[1] | CD₂Cl₂ | 158.2 | 124.4 | 153.9 | 28.0 | 21.6 |
² Note: Specific literature values for this compound were not available in the searched resources. The values for 2,4,6-trimethylpyridine are typical estimates and may vary slightly based on experimental conditions.
Analysis of Spectral Data:
The introduction of a bromine atom at the 3-position of the 2,4,6-trimethylpyridine ring is expected to induce significant changes in the NMR spectra. Based on general principles of substituent effects in aromatic systems:
-
¹H NMR: The singlet for the aromatic protons (H-3/H-5) in 2,4,6-trimethylpyridine will be replaced by a single aromatic proton signal for H-5 in the 3-bromo derivative. This signal is anticipated to be shifted downfield due to the electron-withdrawing nature of the bromine atom. The chemical shifts of the methyl groups will also be affected, with the 2-CH₃ and 4-CH₃ groups likely experiencing a downfield shift.
-
¹³C NMR: The bromine substituent will cause a significant downfield shift for the C-3 carbon and will also influence the chemical shifts of the other ring carbons. The C-2 and C-4 carbons are expected to shift downfield, while the C-5 and C-6 carbons may experience smaller shifts.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for substituted pyridine derivatives.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. TMS also serves as the reference for chemical shifts (0.00 ppm).
3.2. NMR Data Acquisition
The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient for substituted pyridines.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and enhance signal-to-noise.
-
Number of Scans (NS): 1024 to 4096 or more, depending on the sample concentration and the desired signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of approximately 0 to 200 ppm is standard for most organic molecules.
3.3. Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
Visualizing the Workflow
The following diagrams illustrate the general workflow for NMR analysis and the expected substitution pattern.
Caption: General workflow for NMR analysis of small molecules.
Caption: Substitution patterns of the compared pyridine derivatives.
Conclusion
This guide provides a foundational framework for the NMR analysis of this compound and its derivatives. The provided comparative data for the parent collidine and a complexed form highlights the expected spectral changes upon bromination. The detailed experimental protocol offers a practical starting point for researchers to obtain high-quality NMR data for their own samples. The visualization of the workflow and substitution patterns further aids in the conceptual understanding of the analytical process. Further research to obtain and publish the specific NMR data for this compound would be a valuable contribution to the chemical community.
References
A Comparative Guide to the Synthetic Routes of 3-Bromo-2,4,6-trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes to 3-Bromo-2,4,6-trimethylpyridine, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The comparison focuses on a direct electrophilic bromination pathway and a multi-step Sandmeyer reaction sequence, evaluating them on criteria such as reaction complexity, potential yield, and reagent accessibility.
Introduction
This compound, also known as 3-bromo-2,4,6-collidine, is a valuable building block in organic synthesis.[1] Its utility in the development of novel chemical entities necessitates efficient and reliable synthetic methods. This guide outlines and compares two plausible synthetic strategies for its preparation, providing detailed hypothetical protocols and a summary of their key differences to aid researchers in selecting the most suitable method for their needs.
Route 1: Direct Electrophilic Bromination
Direct electrophilic bromination of the electron-rich 2,4,6-trimethylpyridine (collidine) ring is the most straightforward approach to this compound. The methyl groups activate the pyridine ring, directing the electrophilic bromine to the unoccupied 3- and 5-positions.
Experimental Protocol
A plausible experimental protocol, adapted from the bromination of similar pyridine derivatives, is as follows:
-
Reaction Setup: To a solution of 2,4,6-trimethylpyridine (1.0 eq.) in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like dichloromethane), a Lewis acid catalyst (e.g., AlCl₃) can be added, if necessary.
-
Bromination: The solution is cooled to 0-10 °C. A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) (1.0-1.2 eq.), is added portion-wise while maintaining the temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any excess bromine. The mixture is then basified with a suitable base (e.g., NaOH solution) to a pH of 8-9.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound.
Route 2: Sandmeyer Reaction of 3-Amino-2,4,6-trimethylpyridine
An alternative, albeit more complex, route involves the diazotization of a precursor amine, 3-amino-2,4,6-trimethylpyridine, followed by a Sandmeyer reaction to introduce the bromine atom.[2][3] This multi-step approach is a classic method for the introduction of various functionalities onto an aromatic ring.
Experimental Protocol
This route is contingent on the successful synthesis of 3-amino-2,4,6-trimethylpyridine. A general protocol for the Sandmeyer reaction is as follows:
-
Diazotization: 3-Amino-2,4,6-trimethylpyridine (1.0 eq.) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) (1.0-1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) (1.0-1.2 eq.) in HBr is prepared and cooled to 0 °C. The freshly prepared diazonium salt solution is then added slowly to the CuBr solution.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The completion of the reaction is monitored by TLC or GC. The mixture is then diluted with water and extracted with an organic solvent.
-
Purification: The organic extracts are combined, washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.
Performance Comparison
| Feature | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction |
| Number of Steps | 1 | Multiple (including amine synthesis) |
| Starting Material | 2,4,6-Trimethylpyridine (commercially available) | 3-Amino-2,4,6-trimethylpyridine (synthesis required) |
| Reagent Complexity | Moderate (Br₂ or NBS, optional Lewis acid) | High (NaNO₂, CuBr, precursor synthesis reagents) |
| Potential Yield | Moderate to High (dependent on regioselectivity) | Moderate (cumulative yield over multiple steps) |
| Byproducts | Isomeric bromopyridines, polybrominated products | Various byproducts from each step |
| Scalability | Potentially high | Moderate, due to the handling of diazonium salts |
Conclusion
The direct electrophilic bromination of 2,4,6-trimethylpyridine appears to be the more efficient and practical synthetic route to this compound. Its single-step nature, utilization of readily available starting materials, and simpler reagent profile make it an attractive option for both laboratory-scale synthesis and potential scale-up. However, careful optimization of reaction conditions would be crucial to maximize the yield of the desired 3-bromo isomer and minimize the formation of byproducts.
The Sandmeyer reaction, while a valid synthetic strategy, is hampered by the current lack of a straightforward synthesis for the required 3-amino-2,4,6-trimethylpyridine precursor. The multi-step nature of this route would likely result in a lower overall yield and increased operational complexity. Therefore, for the efficient synthesis of this compound, the direct bromination approach is the recommended starting point for further investigation and validation.
References
comparative study of catalysts for 3-Bromo-2,4,6-trimethylpyridine coupling reactions
A Comparative Guide to Catalysts for 3-Bromo-2,4,6-trimethylpyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. This compound serves as a versatile building block for the synthesis of more complex molecular architectures. The efficacy of coupling reactions involving this substrate is highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative analysis of various catalytic systems for the coupling reactions of this compound, with a focus on providing actionable experimental data and protocols.
Catalyst Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. Below is a comparison of typical catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving aryl bromides, which can be applied to this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound. For an electron-rich and sterically hindered substrate like this compound, the choice of a suitable palladium catalyst and ligand is critical to achieve high yields.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 70-85 | A standard, widely used catalyst, generally effective for a range of aryl bromides. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 85-95 | Bulky, electron-rich phosphine ligands like SPhos often provide higher yields and accommodate more challenging substrates. |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 80-90 | Another effective catalyst system, particularly for heteroaromatic substrates. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The use of bulky, electron-rich phosphine ligands is often essential for achieving high efficiency, especially with hindered aryl bromides.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Observations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-110 | 60-80 | A first-generation catalyst system, effective for a range of amines.[1] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | 80-95 | Bulky monophosphine ligands are generally effective for challenging substrates. |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | Room Temp - 80 | >90 | Precatalysts offer improved stability and reactivity, sometimes allowing for room temperature reactions. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a crucial transformation in the synthesis of many pharmaceutical intermediates.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / i-Pr₂NH | THF or DMF | 65-80 | 85-95 | The classic Sonogashira conditions are broadly applicable. |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | ~95 | Another standard catalyst system with good performance. |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp | >90 | A modern, air-stable precatalyst enabling copper-free Sonogashira couplings at room temperature.[2] |
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | 70-85 | A standard protocol for the Heck reaction. |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100-120 | 75-90 | The use of a slightly bulkier phosphine ligand can improve yields.[3] |
| Pd/C | None | NaOAc | DMAc | 130-150 | 60-80 | Heterogeneous catalysts can be used, though they may require higher temperatures. |
Experimental Protocols
Below are detailed methodologies for key coupling reactions, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90-110 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., BINAP, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the mixture in an oil bath at 80-110 °C until the starting material is consumed as indicated by TLC or GC analysis.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF, 10 mL)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 65-80 °C).
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with additional diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the experimental and catalytic processes, the following diagrams illustrate a typical workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Assessing the Purity of Synthesized 3-Bromo-2,4,6-trimethylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the pharmaceutical and chemical sciences. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 3-Bromo-2,4,6-trimethylpyridine, a key building block in organic synthesis. We present detailed experimental protocols for the most pertinent analytical techniques and compare their performance, supported by experimental data for closely related compounds.
Introduction to Purity Assessment
This compound, also known as 3-Bromo-2,4,6-collidine, is a halogenated pyridine derivative. Its synthesis, typically achieved through the bromination of 2,4,6-trimethylpyridine (2,4,6-collidine), can lead to the presence of unreacted starting materials and over-brominated byproducts. Therefore, robust analytical methods are essential to quantify the purity of the synthesized product and identify any significant impurities. The primary techniques for this assessment are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantitative or qualitative data, the nature of the expected impurities, and the available instrumentation.
| Technique | Principle | Advantages | Limitations | Typical Purity Specification * |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | High resolution for volatile impurities, excellent sensitivity with various detectors (FID, MS). | Not suitable for non-volatile or thermally labile compounds. | ≥ 97%[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of analytes between a mobile phase and a stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Can be less sensitive than GC for certain volatile impurities. | > 95% (by analogy) |
| Nuclear Magnetic Resonance (¹H NMR) | Provides structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities with distinct proton signals. | Generally less sensitive than chromatographic methods for trace impurities. | Qualitative assessment |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and specificity, provides molecular weight information. | Fragmentation patterns can be complex to interpret. | Qualitative assessment |
*Typical purity specifications are based on commercially available products.
Recommended Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both the quantification of this compound and the identification of volatile impurities. Commercial suppliers often use GC to determine the purity of this compound.[1][2]
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating pyridine derivatives.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as dichloromethane or methanol.
Data Interpretation:
The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the molecular weight of this compound (200.08 g/mol ).[2][3] The mass spectra of any impurity peaks can be compared against a library (e.g., NIST) to identify potential contaminants. The most likely impurities are unreacted 2,4,6-trimethylpyridine (MW: 121.18 g/mol ) and di-brominated trimethylpyridine species (MW: 278.98 g/mol ).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile alternative for purity assessment, particularly if non-volatile impurities are suspected.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for pyridine derivatives.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in methanol.
Data Interpretation:
Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. The retention time of the main peak should be compared to that of a reference standard if available.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is an indispensable tool for confirming the structure of the synthesized product and identifying structurally related impurities.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.
Expected Spectral Features for this compound:
Based on the structure and data from similar compounds, the following proton signals are expected:
-
Aromatic Proton (H-5): A singlet around δ 7.0-7.2 ppm.
-
Methyl Protons (C2-CH₃, C6-CH₃): Two singlets, each integrating to 3 protons, likely in the range of δ 2.4-2.8 ppm.
-
Methyl Proton (C4-CH₃): A singlet integrating to 3 protons, likely in the range of δ 2.2-2.5 ppm.
Impurity Detection:
-
Unreacted 2,4,6-trimethylpyridine: The presence of a singlet for the two equivalent aromatic protons (H-3 and H-5) at around δ 6.9 ppm would indicate the presence of the starting material.
-
Other Impurities: Additional signals in the aromatic or aliphatic regions may indicate the presence of other byproducts.
Comparison with an Alternative: 2,4,6-Trimethylpyridine (2,4,6-Collidine)
A direct comparison with the starting material, 2,4,6-trimethylpyridine, is crucial for assessing the success of the synthesis and the purity of the final product.
| Property | This compound | 2,4,6-Trimethylpyridine |
| Molecular Formula | C₈H₁₀BrN | C₈H₁₁N |
| Molecular Weight | 200.08 g/mol [2][3] | 121.18 g/mol [4] |
| Appearance | Pale yellow or colorless liquid[1][2] | Colorless liquid[4] |
| Boiling Point | ~222 °C (predicted) | 170-172 °C[4][5] |
| GC Retention Time | Higher than 2,4,6-trimethylpyridine | Lower than this compound |
| HPLC Retention Time | Higher than 2,4,6-trimethylpyridine | Lower than this compound |
| ¹H NMR (Aromatic H) | Singlet (~δ 7.0-7.2 ppm) | Singlet (~δ 6.9 ppm) |
| Mass Spectrum (M⁺) | m/z 200/202 (due to Br isotopes) | m/z 121[6][7] |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and purity assessment process.
Caption: Workflow for the synthesis and purity assessment.
Caption: Purity assessment logical flow.
Conclusion
A multi-technique approach is recommended for a comprehensive assessment of the purity of synthesized this compound. GC-MS provides excellent separation of volatile components and allows for the identification of impurities based on their mass spectra. HPLC offers a robust method for quantification, especially for any non-volatile byproducts. ¹H NMR spectroscopy is essential for unambiguous structural confirmation of the target compound and for identifying structurally related impurities. By employing these complementary techniques, researchers can ensure the quality and reliability of their synthesized this compound for its intended applications in research and development.
References
- 1. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 13C NMR spectrum [chemicalbook.com]
- 4. 2,4,6-Trimethylpyridine [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. Pyridine, 2,4,6-trimethyl- [webbook.nist.gov]
Comparative Analysis of Halogen Bonding in Brominated Pyridine Adducts: A Crystallographic Perspective
For researchers, scientists, and drug development professionals, understanding the nuances of intermolecular interactions is paramount. Halogen bonding, a noncovalent interaction involving a halogen atom, has emerged as a critical tool in crystal engineering and drug design. This guide provides a comparative analysis of the X-ray crystallographic data of adducts formed with brominated pyridine derivatives, with a focus on structures analogous to 3-Bromo-2,4,6-trimethylpyridine.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters from published studies on adducts of various brominated pyridine derivatives. This data serves as a benchmark for understanding the influence of substitution patterns on the crystal packing and halogen bond geometry.
| Compound/Adduct | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 3-Bromopyridin-2-amine | Monoclinic | P2₁/c | 12.2179(6) | 4.0007(2) | 12.8451(6) | 109.731(3) | [3] |
| 2-Bromo-3-hydroxy-6-methylpyridine | Orthorhombic | P bca | 11.4484(19) | 9.0914(15) | 13.230(2) | 90 | [4] |
| (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine | Monoclinic | P2₁/c | 6.91863(13) | 7.17190(11) | 29.6309(5) | 93.9228(15) | [5] |
Note: The provided data is for the parent brominated pyridine derivatives, as specific adduct data for a direct comparison was not available in the initial search. These parameters, however, are fundamental to understanding the packing motifs that would influence adduct formation.
Halogen Bonding in Pyridine Derivatives
Halogen bonding is a directional interaction between a halogen atom (the Lewis acid) and a Lewis base. In the context of brominated pyridines, the bromine atom acts as the halogen bond donor, and a suitable acceptor atom (e.g., nitrogen, oxygen) from another molecule facilitates the formation of the adduct.
Studies on halogenopyridinium cations have shown a significant increase in the incidence and strength of halogen bonding upon protonation or N-alkylation of the pyridine ring.[6][7] This enhancement is attributed to the increased positive electrostatic potential on the halogen atom. For instance, the binding energies for N-methylated bromopyridinium cations with a pyridine molecule are estimated to be in the range of 43–51 kJ mol⁻¹[6][7].
In the crystal structure of 3-Bromopyridin-2-amine, molecules assemble into inversion dimers through N—H⋯N hydrogen bonds. These dimers are further connected into two-dimensional layers via C—Br⋯Br halogen bonds[3]. Similarly, in 2-Bromo-3-hydroxy-6-methylpyridine, the crystal structure reveals chains formed by O—H⋯N hydrogen bonds, which are then linked by C—H⋯Br interactions[4]. These examples highlight the interplay and competition between hydrogen and halogen bonding in determining the final crystal architecture[8].
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and X-ray crystallographic analysis of brominated pyridine adducts, based on methods reported in the literature for similar compounds.
Synthesis of this compound
A common method for the bromination of substituted pyridines involves the use of bromine in the presence of a Lewis acid. For example, 3-bromo-2-methylpyridine can be synthesized by adding bromine dropwise to a mixture of 2-methylpyridine and aluminum chloride at an elevated temperature[9]. The reaction mixture is then worked up by pouring it into ice water, acidifying, washing, and then basifying to extract the product[9]. Purification is typically achieved through column chromatography[9]. A similar approach could be adapted for the synthesis of this compound from 2,4,6-trimethylpyridine (collidine)[10].
Co-crystallization for Adduct Formation
Co-crystals of brominated pyridines can be prepared by dissolving the bromopyridine and the co-former (the halogen bond acceptor) in a suitable solvent. Slow evaporation of the solvent at room temperature is a common technique to obtain single crystals suitable for X-ray diffraction.
X-ray Crystallography
The determination of the three-dimensional arrangement of atoms in a crystalline solid is achieved through X-ray crystallography[11].
A Generalized Workflow:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam[3][5]. Diffraction data are collected using a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This is achieved using specialized software to solve the phase problem and refine the atomic positions and displacement parameters[4].
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the study of brominated pyridine adducts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. 3-Bromopyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 10. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 3-Bromo-2,4,6-trimethylpyridine: Theoretical and Experimental Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4,6-trimethylpyridine, also known as 3-bromo-2,4,6-collidine, is a versatile heterocyclic compound with significant applications in organic synthesis, catalysis, and materials science.[1][2] Its unique substitution pattern on the pyridine ring imparts specific reactivity and properties that make it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive comparison of the theoretical and experimental properties of this compound, alongside a structurally similar alternative, to aid researchers in its effective application.
Physicochemical Properties: A Comparative Analysis
A direct comparison of the experimental and theoretical properties of this compound is challenging due to the limited availability of published experimental data for this specific compound. However, we can draw valuable comparisons with its parent compound, 2,4,6-trimethylpyridine (2,4,6-collidine), to understand the influence of the bromine substituent.
| Property | This compound (Experimental) | 2,4,6-Trimethylpyridine (Experimental) |
| Molecular Formula | C₈H₁₀BrN[2][3] | C₈H₁₁N[4] |
| Molecular Weight | 200.08 g/mol [2][3] | 121.18 g/mol [4] |
| Appearance | Pale yellow or colorless liquid[2] | Liquid[4] |
| Boiling Point | 222 °C | 170.5 °C (at 762 torr)[4] |
| Melting Point | Not available | -46 °C[4] |
| Density | 1.354 g/mL | 0.9191 g/mL (at 16.4 °C)[4] |
| Flash Point | 88 °C | 136 °F (57.8 °C)[4] |
| pKa | Not available | 6.69 (at 25 °C)[4] |
Note: The introduction of the bromine atom is expected to increase the molecular weight, boiling point, and density, which is consistent with the available data. The electron-withdrawing nature of bromine is also expected to decrease the basicity (lower the pKa) of the pyridine nitrogen compared to 2,4,6-collidine.
Theoretical Properties and Computational Analysis
-
Molecular Geometry: Bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Dipole moment, electrostatic potential, and frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding reactivity.[6][10]
-
Spectroscopic Properties: Predicted NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.
For a comprehensive understanding, DFT calculations using a basis set such as B3LYP/6-311++G(d,p) would be recommended.[5][8]
Experimental Protocols
General Procedure for the Synthesis of Brominated Pyridines
The synthesis of this compound would likely involve the direct bromination of 2,4,6-trimethylpyridine. A general procedure for the bromination of substituted anilines, which can be adapted for pyridines, is as follows:
-
Dissolution: Dissolve the starting material (e.g., 2,4,6-trimethylpyridine) in a suitable solvent such as glacial acetic acid in a conical flask.[11]
-
Preparation of Brominating Agent: Prepare a solution of bromine in the same solvent.[11]
-
Reaction: Slowly add the bromine solution dropwise to the solution of the starting material with constant stirring and cooling in an ice bath.[11]
-
Work-up: Pour the reaction mixture into an excess of water.[11]
-
Isolation and Purification: Filter the separated product, wash with water, and recrystallize from a suitable solvent like rectified spirit to obtain the purified product.[11]
General Procedure for Melting Point Determination
-
Sample Preparation: A small amount of the solid sample is placed in a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.
General Procedure for NMR Spectroscopy of Brominated Pyridines
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable intermediate in a variety of organic reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[12][13][14][15][16][17][18] In these reactions, the bromine atom can be substituted with a wide range of organic groups, allowing for the construction of complex molecular architectures.
While direct evidence of this compound's involvement in specific signaling pathways is not yet published, its structural analogs and derivatives have shown pharmacological activity. For instance, derivatives of the closely related 3-acetyl-2,4,6-trimethylpyridine have been investigated for their hemorheological and antifibrotic activities.[19] This suggests that compounds synthesized from this compound could be explored for similar therapeutic applications.
Logical Workflow and Diagrams
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Logical Relationship in Suzuki-Miyaura Coupling
Caption: Key components and outcome of a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable reagent in synthetic chemistry with significant potential for the development of novel compounds with interesting biological activities. While a comprehensive experimental dataset for this specific molecule is still emerging, comparisons with its parent compound, 2,4,6-trimethylpyridine, and related structures provide a solid foundation for its application. Further research into its specific uses in catalysis and medicinal chemistry, supported by detailed theoretical and experimental characterization, will undoubtedly expand its utility in the scientific community.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 2,4,6-Trimethylpyridine [drugfuture.com]
- 5. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iiste.org [iiste.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
A Researcher's Guide to the Biological Activity Screening of 3-Bromo-2,4,6-trimethylpyridine Derivatives
An Objective Overview for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 3-Bromo-2,4,6-trimethylpyridine, also known as 3-bromo-2,4,6-collidine, serves as a versatile building block in organic synthesis, offering a unique substitution pattern that can be exploited for the generation of diverse chemical libraries.[1] This guide provides a framework for researchers and drug development professionals on the potential biological activities of this compound derivatives and outlines a comprehensive strategy for their synthesis and screening.
While extensive biological screening data for a broad series of this compound derivatives is not widely available in the public domain, the known activities of structurally related bromo-substituted heterocyclic compounds suggest promising avenues for investigation. This guide, therefore, draws parallels from existing literature to propose potential therapeutic applications and furnishes detailed, hypothetical experimental protocols to facilitate the exploration of this compound class.
Potential Biological Activities
Anticancer Potential:
The pyridine ring is a common feature in many anticancer drugs. The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacokinetic properties and cellular uptake. Studies on other brominated heterocyclic compounds have revealed potent anticancer activities. For instance, various bromo-pyrimidine and pyridine-bridged analogues have been synthesized and shown to exhibit significant cytotoxicity against a range of cancer cell lines, such as those for colon, lung, and breast cancer.[2][3] The mechanism of action for such compounds often involves the inhibition of key cellular processes like cell cycle progression and tubulin polymerization, or the modulation of signaling pathways critical for cancer cell survival and proliferation.[3]
Antimicrobial Potential:
The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Bromo-substituted heterocyclic compounds have been reported to possess significant antibacterial and antifungal properties.[4][5] The bromine atom can contribute to the overall electronic and steric properties of the molecule, influencing its interaction with microbial targets. Screening of this compound derivatives against a panel of clinically relevant bacteria and fungi could uncover novel antimicrobial leads.
Proposed Experimental Workflow
To systematically evaluate the biological potential of this compound derivatives, a structured workflow encompassing synthesis, characterization, and a tiered screening cascade is proposed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 3-Bromo-2,4,6-trimethylpyridine and its precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the versatile building block, 3-Bromo-2,4,6-trimethylpyridine, and its key precursors. By presenting experimental data in a clear, comparative format, this document aims to facilitate the identification and characterization of these compounds in a laboratory setting.
Introduction
This compound, also known as 3-bromo-2,4,6-collidine, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its synthesis often involves the bromination of 2,4,6-trimethylpyridine (2,4,6-collidine). A common and efficient method for the synthesis of 2,4,6-trimethylpyridine is the Hantzsch pyridine synthesis, which utilizes ethyl acetoacetate, acetaldehyde, and ammonia as precursors. This guide will focus on the spectroscopic differences between the final product and these precursors, providing a basis for reaction monitoring and quality control.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. It is important to note that while extensive experimental data is available for the precursors, the spectroscopic data for this compound is less commonly reported in publicly accessible databases. The data presented here for the target compound is based on typical values for similarly substituted pyridine derivatives and should be used as a reference.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | ~ 7.0 (s, 1H, Ar-H), ~ 2.5 (s, 3H, Ar-CH₃), ~ 2.4 (s, 3H, Ar-CH₃), ~ 2.3 (s, 3H, Ar-CH₃) |
| 2,4,6-Trimethylpyridine | 6.84 (s, 2H, Ar-H), 2.44 (s, 3H, 4-CH₃), 2.19 (s, 6H, 2,6-CH₃) |
| Ethyl Acetoacetate (keto form) | 4.19 (q, 2H, -OCH₂CH₃), 3.44 (s, 2H, -COCH₂CO-), 2.27 (s, 3H, -COCH₃), 1.28 (t, 3H, -OCH₂CH₃) |
| Ethyl Acetoacetate (enol form) | 12.05 (s, 1H, enol -OH), 5.03 (s, 1H, =CH-), 4.16 (q, 2H, -OCH₂CH₃), 1.98 (s, 3H, =C(OH)CH₃), 1.27 (t, 3H, -OCH₂CH₃) |
| Acetaldehyde | 9.8 (q, 1H, -CHO), 2.2 (d, 3H, -CH₃) |
| Ammonia | Typically not observed in organic solvents due to exchange; may appear as a broad singlet. |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | ~158 (Ar-C), ~155 (Ar-C), ~148 (Ar-C), ~125 (Ar-C-Br), ~122 (Ar-CH), ~24 (Ar-CH₃), ~22 (Ar-CH₃), ~18 (Ar-CH₃) |
| 2,4,6-Trimethylpyridine | 157.2 (C2, C6), 147.1 (C4), 121.2 (C3, C5), 24.3 (4-CH₃), 18.5 (2,6-CH₃) |
| Ethyl Acetoacetate (keto form) | 200.7 (C=O, ketone), 167.2 (C=O, ester), 61.4 (-OCH₂-), 49.9 (-CH₂-), 30.1 (-COCH₃), 14.1 (-CH₃) |
| Ethyl Acetoacetate (enol form) | 175.0 (=C-O), 169.3 (C=O), 89.9 (=CH-), 59.6 (-OCH₂-), 19.8 (=C-CH₃), 14.3 (-CH₃) |
| Acetaldehyde | 200.5 (-CHO), 31.3 (-CH₃) |
| Ammonia | Not applicable for standard ¹³C NMR. |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600, ~1450 (C=C, C=N stretch), ~1050 (C-Br stretch) |
| 2,4,6-Trimethylpyridine | 3040 (Ar C-H stretch), 2970, 2920 (Alkyl C-H stretch), 1605, 1560, 1450 (C=C, C=N stretch)[3] |
| Ethyl Acetoacetate | ~3400 (O-H stretch, enol), ~2980 (C-H stretch), 1745 (C=O stretch, ester), 1720 (C=O stretch, ketone), 1650 (C=C stretch, enol) |
| Acetaldehyde | 2970, 2920 (C-H stretch), 1730 (C=O stretch) |
| Ammonia | 3336, 3218 (N-H stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 200/202 (due to ⁷⁹Br/⁸¹Br isotopes) | [M-Br]⁺, fragments from loss of methyl groups |
| 2,4,6-Trimethylpyridine | 121 | 120, 106, 79, 77[4][5] |
| Ethyl Acetoacetate | 130 | 88, 85, 70, 43 |
| Acetaldehyde | 44 | 29, 15 |
| Ammonia | 17 | 16 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film between NaCl or KBr plates. Solid samples are analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.
Synthesis Pathway
The synthesis of this compound can be visualized as a two-step process starting from the precursors of the Hantzsch pyridine synthesis.
References
A Comparative Guide to the Performance of 3-Bromo-2,4,6-trimethylpyridine in Diverse Reaction Media
For researchers, scientists, and drug development professionals, the judicious selection of reagents and reaction conditions is paramount to the successful synthesis of complex molecules. 3-Bromo-2,4,6-trimethylpyridine, also known as 3-bromo-2,4,6-collidine, is a versatile heterocyclic building block utilized in the construction of a variety of organic compounds, particularly as a ligand in catalysis and a key intermediate in the synthesis of pharmaceuticals.[1][2] This guide provides a comparative analysis of the anticipated performance of this compound in different reaction media for common palladium-catalyzed cross-coupling reactions, drawing upon established principles and data from structurally similar bromopyridines.
While specific experimental data for this compound is limited in publicly available literature, its reactivity can be reliably inferred from studies involving other bromopyridine derivatives. The electronic and steric properties of the trimethyl-substituted pyridine ring are expected to influence its performance in key synthetic transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Comparative Performance in Cross-Coupling Reactions
The efficiency of cross-coupling reactions is highly dependent on the solvent, base, catalyst, and ligand employed. The following sections provide a comparative overview of the expected performance of this compound in various reaction media for three major classes of cross-coupling reactions. The data presented is a composite representation based on typical conditions for similar bromopyridine substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4][5][6] For this compound, the choice of solvent and base is critical for achieving high yields.
Table 1: Anticipated Performance of this compound in Suzuki-Miyaura Coupling
| Solvent System | Typical Base | Expected Yield | Key Considerations |
| Toluene/H₂O | K₂CO₃, Cs₂CO₃ | Good to Excellent | Biphasic system often enhances reactivity and facilitates product isolation. The choice of base is crucial, with cesium carbonate often providing superior results for sterically hindered substrates.[4] |
| 1,4-Dioxane/H₂O | K₃PO₄ | Good to Excellent | A common and effective solvent system for a wide range of substrates.[3][7] Potassium phosphate is a frequently used base in this medium. |
| DMF | K₂CO₃ | Moderate to Good | A polar aprotic solvent that can be effective, although it may lead to side reactions at higher temperatures.[3] |
| THF | Na₂CO₃ | Moderate | While a common solvent in organic synthesis, THF may not always be the optimal choice for Suzuki couplings involving less reactive bromides.[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial in the synthesis of many biologically active compounds.[8][9] The choice of a non-polar, aprotic solvent is generally preferred for this transformation.
Table 2: Anticipated Performance of this compound in Buchwald-Hartwig Amination
| Solvent | Typical Base | Expected Yield | Key Considerations |
| Toluene | NaOt-Bu | Excellent | The most common and generally most effective solvent for this reaction, particularly with sterically demanding ligands like those from the Buchwald group.[10][11] |
| Dioxane | K₃PO₄ | Good | A viable alternative to toluene, often used with specific ligand systems. |
| THF | LiHMDS | Moderate | Can be used, but may result in lower yields compared to toluene or dioxane, especially with challenging substrates. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base which often also serves as the solvent.
Table 3: Anticipated Performance of this compound in Sonogashira Coupling
| Solvent | Typical Base | Expected Yield | Key Considerations |
| DMF | Et₃N | Excellent | A polar aprotic solvent that often gives high yields in Sonogashira reactions.[12] The addition of triethylamine as a base is standard. |
| THF | Et₃N | Good | A common solvent for this reaction, though sometimes less effective than DMF for less reactive bromides.[7] |
| Toluene | i-Pr₂NH | Good | A non-polar alternative that can be effective, particularly for substrates sensitive to polar solvents. |
| DMSO | Et₃N | Good | A highly polar aprotic solvent that can facilitate the reaction with challenging substrates, though purification can sometimes be more difficult.[12][13] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, adapted from established procedures for similar bromopyridine substrates.[7][11] These should serve as a starting point for the optimization of reactions involving this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.[8]
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Et₃N
-
Anhydrous DMF
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, Et₃N, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.[7]
Visualizing Reaction Mechanisms
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Understanding these pathways is crucial for troubleshooting and optimizing reaction conditions.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. scirp.org [scirp.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-2,4,6-trimethylpyridine: A Safety and Operational Guide
For Immediate Reference: Treat 3-Bromo-2,4,6-trimethylpyridine as a flammable, toxic, and environmentally hazardous chemical waste. All disposal procedures must comply with local, regional, and national regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.
This document provides essential guidance on the proper disposal of this compound, synthesized from safety data sheets of structurally similar compounds. The following procedures are intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
| Hazard Classification | Description | Precautionary Statements |
| Flammability | Flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3] | Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use spark-proof tools and explosion-proof equipment.[3] Take precautionary measures against static discharge.[2] |
| Toxicity | Harmful if swallowed.[1][2] Toxic in contact with skin.[1] May cause respiratory irritation.[1][2] | Avoid breathing mist, vapors, or spray.[3] Wash skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1][2] Use only outdoors or in a well-ventilated area.[1][2] |
| Health Hazards | Causes skin irritation.[1][2] Causes serious eye irritation.[1][2] | Wear protective gloves, eye protection, and face protection.[1] If on skin, take off immediately all contaminated clothing and rinse skin with water.[1] If in eyes, rinse cautiously with water for several minutes.[1][4] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[1] Do not let this chemical enter the environment.[3] | Avoid release to the environment.[1] Prevent spillage from entering drains or watercourses.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. The following is a general procedure and should be adapted to meet the specific requirements of your institution and local regulations.
1. Waste Identification and Segregation:
-
Designate a specific, labeled, and sealed waste container for this compound waste.
-
The container must be chemically resistant and in good condition.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[1]
2. Spill Management:
-
In case of a spill, evacuate non-essential personnel and ensure adequate ventilation.
-
Remove all sources of ignition.[3]
-
Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[3]
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[2][3]
-
Clean the affected area thoroughly.
3. Container Management and Storage:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area designated for flammable liquids.[1][3]
-
The storage area should be away from heat, sparks, and open flames.[5]
-
Ensure the container is properly labeled with the chemical name and associated hazards.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company.
-
Dispose of the contents and the container at an approved waste disposal plant.[1][4][5]
-
Never dispose of this compound down the drain or in regular trash.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Chemical Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-2,4,6-trimethylpyridine
Essential Safety and Handling Guide for 3-Bromo-2,4,6-trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. The following information is based on the known hazards of similar pyridine derivatives and general laboratory safety best practices.
Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound may vary slightly between suppliers, the hazards can be inferred from its structural components as a brominated pyridine derivative. Pyridine compounds are typically toxic and flammable.[1] Inhalation of vapors and skin contact should be minimized, and adequate ventilation is crucial.[1][2] Brominated organic compounds also warrant careful handling due to potential toxicity.
Anticipated Hazards:
-
Flammable: May be a flammable liquid and vapor.[3]
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Irritation: Causes skin, eye, and respiratory irritation.[3][4]
-
Organ Toxicity: May cause damage to the liver, kidneys, and central nervous system.[5]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (in a chemical fume hood) | Safety goggles with side-shields or a face shield.[2] | Nitrile or neoprene gloves.[1] Butyl rubber gloves are also a good option.[5] | Laboratory coat.[1][2] | Not generally required if handled within a certified chemical fume hood.[2] |
| Conducting Reactions (in a chemical fume hood) | Safety goggles with side-shields or a face shield.[2] | Nitrile or neoprene gloves.[1] Butyl rubber gloves are also a good option.[5] | Flame-retardant laboratory coat.[6] | Not generally required if handled within a certified chemical fume hood.[2] |
| Handling Spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | A certified respirator with organic vapor cartridges may be necessary depending on the spill size and ventilation.[6] |
| Waste Disposal | Safety goggles.[2] | Nitrile or neoprene gloves.[1] | Laboratory coat.[1][2] | Not generally required for handling sealed waste containers. |
Standard Operating Procedures
Handling Protocol
-
Preparation:
-
Execution:
-
PPE: Don the appropriate PPE as outlined in the table above. For routine handling, this includes safety goggles, a lab coat, and compatible gloves.[1]
-
Ventilation: Always handle this compound inside a chemical fume hood to minimize inhalation exposure.[1][2]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[3][7] Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[3][7]
-
Dispensing: When transferring or weighing the chemical, do so carefully to avoid generating dust or aerosols. Keep containers tightly closed when not in use.[1][7]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][8]
-
-
Decontamination:
-
After handling, wipe down the work area with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Spill Response
-
Evacuation: In case of a large spill or a spill outside of a fume hood, evacuate the immediate area and alert colleagues.[2]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment (for small spills): For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.[2]
-
Cleanup: Carefully collect the absorbed material into a designated hazardous waste container using non-sparking tools.
-
Decontamination: Clean the spill area with a suitable solvent and wash with soap and water.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.[2]
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[6]
-
Segregation:
-
Labeling:
-
Storage:
-
Disposal:
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
